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  • Product: Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate
  • CAS: 55234-59-8

Core Science & Biosynthesis

Foundational

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,5-Naphthyridine-3-Carboxylates

Abstract The 1,5-naphthyridine ring system, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-naphthyridine ring system, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,5-naphthyridine-3-carboxylates and related analogues. We will dissect the synthetic strategies, analyze the impact of substituent modifications on a range of biological targets—including bacterial enzymes, kinases, and topoisomerases—and provide detailed experimental protocols to empower researchers in the design and evaluation of novel 1,5-naphthyridine-based therapeutic agents.

Introduction: The 1,5-Naphthyridine Core

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. Among the possible isomers, the 1,5-naphthyridine scaffold has emerged as a particularly fruitful starting point for the development of a wide array of therapeutic agents.[1] Its rigid, planar structure provides a well-defined framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. This guide will focus on derivatives featuring a carboxylate group or its bioisosteres at the 3-position, a common feature in many biologically active 1,5-naphthyridines.

The biological promiscuity of the 1,5-naphthyridine core is remarkable, with derivatives demonstrating potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of electronic and steric properties to achieve desired potency and selectivity.

Caption: General structure of the 1,5-naphthyridine scaffold with numbered positions.

Synthetic Strategies: Building the Core

The construction of the 1,5-naphthyridine skeleton is a critical first step in any medicinal chemistry campaign. Several synthetic methodologies have been developed, with the Gould-Jacobs reaction being one of the most prominent and versatile approaches for accessing 4-hydroxy-1,5-naphthyridine-3-carboxylates.[5][6][7]

The Gould-Jacobs Reaction: A Workhorse Synthesis

The Gould-Jacobs reaction provides a reliable pathway to the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a key precursor for many derivatives.[7] This method involves a two-step process: the condensation of a 3-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[5][7]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)[5]

  • Ethanol

  • Sodium hydroxide (for subsequent hydrolysis if desired)

  • Hydrochloric acid (for subsequent hydrolysis if desired)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) with a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).[5] Heat the mixture, which will form the intermediate diethyl 2-((pyridin-3-ylamino)methylene)malonate.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.[5] Slowly add the crude intermediate from the condensation step to the hot solvent with vigorous stirring. The high temperature facilitates a thermal electrocyclization, leading to the formation of the 1,5-naphthyridine ring system.[5] The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.[5]

  • Work-up and Purification: After cooling, the precipitate can be collected by filtration and washed with a suitable solvent to remove the high-boiling point solvent. Further purification can be achieved by recrystallization.[5]

Causality Behind Experimental Choices:

  • The use of a high-boiling point solvent in the cyclization step is crucial to provide the necessary thermal energy for the electrocyclization to occur efficiently.[5]

  • The slow addition of the intermediate to the hot solvent helps to control the reaction rate and prevent the formation of byproducts.

Gould_Jacobs_Workflow Start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate Intermediate Condensation Intermediate Start->Intermediate Heating Cyclization Thermal Cyclization (~250 °C in Dowtherm A) Intermediate->Cyclization Product Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Cyclization->Product

Caption: Simplified workflow of the Gould-Jacobs reaction.

Structure-Activity Relationships: Tailoring Functionality for Specific Targets

The true power of the 1,5-naphthyridine scaffold lies in the ability to modulate its biological activity through strategic placement of various substituents. The following sections will explore the SAR of 1,5-naphthyridine derivatives against several key biological targets.

Antibacterial Agents: Targeting Bacterial Cell Division and DNA Replication

1,5-Naphthyridine derivatives have demonstrated significant potential as antibacterial agents, targeting essential bacterial processes.[1]

The FtsZ protein is a crucial component of the bacterial cell division machinery, forming the Z-ring at the site of cell division.[1][8] Inhibition of FtsZ polymerization leads to bacterial filamentation and cell death, making it an attractive target for novel antibiotics.[1]

Certain phenyl-substituted 1,5-naphthyridines have been identified as inhibitors of FtsZ polymerization.[8] The SAR in this class suggests that basic substituents, such as guanidinomethyl groups, can enhance antibacterial activity.[8] This is likely due to the protonation of these groups at physiological pH, which may facilitate interactions with the target protein.[8]

Experimental Protocol: FtsZ Polymerization Assay (Light Scattering)

Principle: This assay measures the increase in light scattering that occurs upon the polymerization of FtsZ into protofilaments. Inhibitors of polymerization will reduce the light scattering signal.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., MES buffer containing MgCl2 and KCl)

  • GTP (guanosine triphosphate)

  • Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

  • Spectrofluorometer or a dedicated light scattering instrument

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a suitable cuvette, mix the FtsZ protein with the polymerization buffer and the test compound (or vehicle control).

  • Initiate polymerization by adding GTP.

  • Monitor the change in light scattering over time at a suitable wavelength (e.g., 350 nm).

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. A decrease in the light scattering signal indicates inhibition of FtsZ polymerization.[1] IC50 values can be determined by testing a range of compound concentrations.[1]

Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of broad-spectrum antibacterial agents that target DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones.[9][10] This alternative binding site means that NBTIs are not cross-resistant with existing quinolone antibiotics.[10]

Structure-activity relationship studies of oxabicyclooctane-linked 1,5-naphthyridine NBTIs have revealed that substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring are critical for optimal antibacterial activity.[10] Specifically, an alkoxy (e.g., methoxy) or cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, are generally preferred for potent broad-spectrum activity.[10] Substitutions at other positions on the naphthyridine ring often have a detrimental effect on activity.[10]

Anticancer Agents: A Multi-pronged Attack

1,5-Naphthyridine derivatives have been extensively investigated as anticancer agents, with various compounds demonstrating activity through different mechanisms.

Topoisomerase I (Top1) is a vital enzyme involved in DNA replication and transcription.[11] Its inhibition leads to DNA damage and apoptosis in cancer cells. Several phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit Top1 and exhibit antiproliferative activity against human cancer cell lines.[11][12][13] For instance, certain indeno[1][12]naphthyridine derivatives have shown high cytotoxic effects against A549 lung cancer cells, with IC50 values in the low micromolar range.[14]

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,5-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[15]

  • TGF-β Type I Receptor (ALK5) Inhibitors: Transforming Growth Factor-beta (TGF-β) signaling is implicated in cancer progression. Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[16][17] For example, compounds with aminothiazole and pyrazole substitutions have demonstrated low nanomolar IC50 values in ALK5 autophosphorylation assays.[16][17] X-ray crystallography has confirmed the binding mode of these inhibitors in the ATP-binding pocket of ALK5.[16][17]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in various tumor types. 1,5-Naphthyridine derivatives have been developed as potent inhibitors of the FGFR kinase family (FGFR1, 2, 3, and 4) with nanomolar affinity and selectivity over other kinases like VEGFR-2.[18]

  • KRAS Oncoprotein Inhibitors: Mutations in the KRAS gene are common in many cancers. Recently, 1,5-naphthyridine derivatives have been reported as inhibitors of KRAS G12C and G12D mutants, displaying antiproliferative activity against pancreatic cancer cells.[19]

Experimental Protocol: ALK5 Kinase Autophosphorylation Assay

Principle: This assay measures the autophosphorylation of the ALK5 kinase domain. Inhibitors will reduce the incorporation of radiolabeled phosphate.

Materials:

  • Recombinant ALK5 kinase domain

  • Kinase assay buffer

  • ATP (at a concentration near the Km for ALK5)

  • [γ-³³P]-ATP

  • Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase assay buffer.

  • In a 96-well plate, add the ALK5 enzyme, test compound, and a mixture of ATP and [γ-³³P]-ATP to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated protein.

  • Wash the filter mat to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values can be determined by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Workflow cluster_assay ALK5 Autophosphorylation Assay Start Prepare Reagents: - ALK5 Enzyme - Test Compound - ATP/[γ-³³P]-ATP Reaction Incubate at 30 °C Start->Reaction Stop Stop Reaction Reaction->Stop Capture Transfer to Phosphocellulose Mat Stop->Capture Wash Wash to Remove Unincorporated [γ-³³P]-ATP Capture->Wash Measure Scintillation Counting Wash->Measure Analysis Calculate IC50 Measure->Analysis

Caption: Workflow for a typical kinase autophosphorylation assay.

Data Presentation: Quantitative SAR Analysis

To facilitate the understanding of SAR, quantitative data from biological assays should be presented in a clear and organized manner. The following tables provide examples of how to summarize the inhibitory activities of 1,5-naphthyridine derivatives.

Table 1: Antibacterial Activity of 1,5-Naphthyridine Derivatives

Compound IDR1R2TargetMIC (µg/mL)Reference
1a -H-CH2-GuanidineFtsZ>32[8]
1b -t-Bu-CH2-GuanidineFtsZ4[8]
2a -OCH3-ClTopoisomerase IV0.5[10]
2b -CN-FTopoisomerase IV0.25[10]

Table 2: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives

Compound IDR-groupKinase TargetIC50 (nM)Reference
3a 2-aminothiazoleALK56[16]
3b 3-methylpyrazoleALK54[16]
4a Substituted phenylFGFR110[18]
4b Substituted phenylFGFR28[18]

Conclusion and Future Directions

The 1,5-naphthyridine-3-carboxylate scaffold and its analogues represent a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, particularly through robust methods like the Gould-Jacobs reaction, allows for extensive exploration of the chemical space around the naphthyridine ring.

The diverse biological activities exhibited by 1,5-naphthyridine derivatives, ranging from antibacterial and antifungal to potent and selective inhibition of various kinases and topoisomerases, underscore the importance of this scaffold in modern medicinal chemistry. Future research efforts should continue to focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of novel derivatives with a wider range of substituents to establish more comprehensive SAR and structure-property relationships.[7]

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the insights from SAR studies and employing the experimental methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 1,5-naphthyridine scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research.
  • BenchChem. (2025).
  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]

  • Haydon, D. J., et al. (2008). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 18(15), 4413-4417. [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]

  • Singh, S. B., et al. (2017). C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). MedChemComm, 8(3), 555-569. [Link]

  • BioWorld. (2024). Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4992. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-15. [Link]

  • Pérez, C. E. A., et al. (n.d.). Synthesis of Heterocyclic Fused[1][12]naphthyridines by Intramolecular HDA Reactions. [Link]

  • Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • ResearchGate. (2025). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • BenchChem. (n.d.). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • National Institutes of Health. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Heterocyclic Carboxylates as Pharmaceutical Intermediates

Foreword: The Strategic Imperative of the Heterocyclic Carboxylate Motif In the landscape of modern drug discovery, few structural motifs offer the versatility and strategic importance of heterocyclic carboxylates. These...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of the Heterocyclic Carboxylate Motif

In the landscape of modern drug discovery, few structural motifs offer the versatility and strategic importance of heterocyclic carboxylates. These compounds, which merge a heterocyclic ring system with a carboxylic acid or its ester derivative, are not merely passive building blocks; they are active modulators of molecular properties, critical to transforming a promising compound into a viable drug candidate. Heterocyclic compounds form the backbone of a vast majority of all biologically active molecules, with some estimates suggesting they are present in over 85% of such chemicals.[1] The inclusion of a carboxylate group provides a crucial handle for chemists to fine-tune acidity (pKa), solubility, and metabolic stability, while also serving as a key interaction point with biological targets like enzymes and receptors.[2]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of facts in favor of a narrative built on causality and strategic decision-making. We will explore not just how to synthesize and use these intermediates, but why specific choices are made in the laboratory and during process development to achieve the desired outcomes of efficacy, safety, and scalability.

Section 1: A Strategic Guide to Synthesis: From Classical Methods to Modern Catalysis

The synthesis of a heterocyclic carboxylate intermediate is the foundational step upon which the entire subsequent drug development process rests. The choice of synthetic route is a multi-faceted decision, balancing yield, purity, scalability, cost, and functional group tolerance.

Foundational Strategies: The Workhorses of Heterocycle Synthesis

While modern catalysis often takes the spotlight, classical named reactions remain indispensable for their reliability and scalability in producing core heterocyclic systems. For instance, the Gewald reaction is a cornerstone for the synthesis of 2-aminothiophene-3-carboxylates, valued for its convergent and straightforward approach.[3] These established methods provide a robust starting point for many synthetic campaigns.

The Catalytic Revolution: Precision, Efficiency, and Novelty

Modern synthetic chemistry has been transformed by catalysis, enabling the construction of complex heterocyclic carboxylates under milder conditions and with greater precision than ever before.

Transition-Metal Catalysis: This is arguably the most powerful tool for functionalizing heterocyclic cores.

  • C-H Activation/Functionalization: Instead of relying on pre-functionalized starting materials, transition metals can be used to directly convert a C-H bond on a heterocycle into a C-C or C-heteroatom bond.[4] This atom-economical approach is revolutionizing how chemists approach retrosynthesis. For example, transition-metal-catalyzed carboxylation allows for the direct introduction of a carboxyl group using CO2, a sustainable and abundant C1 source.[5][6]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Heck couplings are routinely used to append carboxylic acid-bearing fragments to heterocyclic halides or boronic acids, providing modular access to diverse libraries of compounds.[7][8]

Photoredox Catalysis: This rapidly emerging field uses visible light to drive chemical reactions under exceptionally mild conditions.[9] For the synthesis of heterocyclic carboxylates, it offers unique advantages:

  • Radical-Based Transformations: Photoredox catalysts excel at generating radical intermediates from stable precursors. Acyl radicals, for instance, can be generated from carboxylic acids and subsequently used to form ketones or participate in cyclizations to build complex heterocycles.[10][11]

  • Cooperative Catalysis: Combining photoredox catalysis with other catalytic cycles, such as nickel catalysis, enables highly challenging transformations like the site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids.[12] This dual-catalytic strategy allows for the construction of chiral α-acylated amines, which are prevalent in pharmaceuticals.[12]

The causality behind choosing a catalytic method often hinges on the substrate's functional groups. A complex substrate with sensitive functional groups would steer a chemist towards the mild conditions of photoredox catalysis, whereas a desire for direct, atom-economical functionalization of a simple heterocycle might favor a C-H activation strategy.

G cluster_start Synthetic Goal Definition cluster_strategy Strategic Pathway Selection cluster_methods Methodology Execution Start Define Target Heterocyclic Carboxylate Structure Decision1 Is a classical, named reaction applicable? Start->Decision1 Decision2 Are mild conditions & functional group tolerance critical? Decision1->Decision2 No / Modern Approach Needed Classical Classical Synthesis (e.g., Gewald, Hantzsch) Decision1->Classical Yes Decision3 Is direct functionalization of an unactivated C-H bond desired? Decision2->Decision3 No Photoredox Photoredox Catalysis (Radical Pathways) Decision2->Photoredox Yes Decision3->Classical No, use pre-functionalized starting materials TransitionMetal Transition-Metal Catalysis (C-H Activation, Cross-Coupling) Decision3->TransitionMetal Yes FlowChem Process Intensification: Flow Chemistry Classical->FlowChem Photoredox->FlowChem TransitionMetal->FlowChem

Caption: Decision workflow for selecting a synthetic strategy.

Process Intensification with Flow Chemistry

For pharmaceutical intermediates, scalability and consistency are paramount. Flow chemistry, or continuous flow manufacturing, has emerged as a transformative technology that addresses the limitations of traditional batch processing.[1][13][14] By performing reactions in a continuously flowing stream through a reactor, chemists gain precise control over parameters like temperature, pressure, and reaction time.[13][15]

The Rationale for Flow:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic reactions or the handling of hazardous intermediates.[14][15]

  • Improved Yield and Purity: Precise control over reaction conditions leads to fewer side products and higher consistency between runs.[1]

  • Seamless Scalability: Scaling up production involves running the system for a longer duration rather than re-engineering larger, more complex batch reactors.[1][15][16]

Flow chemistry is not just a tool for large-scale manufacturing; it also accelerates drug discovery by enabling rapid optimization of reaction conditions and the synthesis of compound libraries.[13][14]

Section 2: Core Intermediates in Action: From Bench to Blockbuster

The true measure of an intermediate's value is its successful incorporation into a therapeutic agent. Below are case studies of prominent heterocyclic carboxylate families that are central to a wide range of approved drugs.

  • Pyridine Carboxylic Acids: The isomers—picolinic, nicotinic (Niacin/Vitamin B3), and isonicotinic acid—are foundational.[17][18][19] They are precursors to drugs treating a spectrum of diseases, from tuberculosis (e.g., Isoniazid, derived from isonicotinic acid) to hyperlipidemia and cancer.[17][18][19] Their ability to act as chelating agents and engage in hydrogen bonding makes them pharmacologically versatile.[18]

  • Quinoline Carboxylic Acids: This scaffold is prominent in antimicrobial and anticancer research.[20] Quinolone antibiotics, for example, are a major class of antibacterial agents. More recently, substituted quinoline-3-carboxylic acids and quinoline-4-carboxamides have been investigated as highly selective antiproliferative agents against cancer cell lines and as potent antimalarials.[21][22][23]

  • Thiophene Carboxylates & Carboxamides: Thiophene is a bioisostere of a phenyl ring, often used to modulate lipophilicity and metabolic stability.[24] Thiophene-containing drugs include anti-inflammatories (e.g., Tiaprofenic acid) and anticancer agents.[24] However, it is critical for the development scientist to be aware that the thiophene ring is a "structural alert," as its oxidative metabolism can sometimes lead to reactive, hepatotoxic metabolites.[25] Thiophene carboxamides, in particular, have shown promise as potent anticancer agents.[26][27]

  • Azole Carboxylic Acids: Five-membered heterocycles like imidazole, pyrrole, and thiazole are ubiquitous in pharmaceuticals.[28] Imidazolium carboxylates serve as versatile N-heterocyclic carbene (NHC) transfer agents in catalysis.[29] Direct C-H carboxylation of azoles provides mild, metal-free access to densely functionalized azole-2-carboxylic acid building blocks, which can be readily converted into amides for library synthesis.[30]

G Pyridine Pyridine Carboxylic Acids pKa modulation Metabolic stability DrugsPyridine Antituberculars (Isoniazid) Antihyperlipidemics (Niacin) Enzyme Inhibitors Pyridine->DrugsPyridine leads to Quinoline Quinoline Carboxylic Acids Planar scaffold for intercalation Antimicrobial activity DrugsQuinoline Antimalarials (Chloroquine) Anticancer Agents Antibiotics (Ciprofloxacin) Quinoline->DrugsQuinoline leads to Thiophene Thiophene Carboxylates Phenyl bioisostere Modulates lipophilicity DrugsThiophene Anti-inflammatories (Suprofen) Anticancer Agents (OSI-930) Antipsychotics (Olanzapine) Thiophene->DrugsThiophene leads to Azole Azole Carboxylic Acids Versatile H-bond donors/acceptors Catalyst ligands DrugsAzole Antifungals (Sertaconazole) Antibiotics (Penicillins) Anticonvulsants (Tiagabine) Azole->DrugsAzole leads to

Caption: Relationship between core heterocycles and drug classes.

Section 3: The Self-Validating Protocol: Ensuring Purity and Identity

A synthetic protocol is only as reliable as its methods for purification and analysis. In pharmaceutical development, where even trace impurities can have significant biological consequences, a robust, self-validating system is not optional—it is a requirement.[31][32]

The Purification Matrix

The choice of purification technique is dictated by the scale of the synthesis, the nature of the target compound, and the impurities present. A multi-pronged approach is often necessary.

Purification TechniqueScalePrimary ApplicationKey Advantages & Rationale
Crystallization mg to multi-tonFinal API polishing, removal of process impurities.Highly selective for the desired polymorph; can be very cost-effective at large scales. Chosen when high purity is the ultimate goal.[32][33]
Liquid-Liquid Extraction Lab to ProductionWorkup step to remove water-soluble or acid/base-ionizable impurities.Simple, fast, and scalable. A fundamental step for initial cleanup before more refined methods.[33]
Flash Chromatography mg to kgRoutine purification of intermediates in discovery and process development.Fast and versatile for removing byproducts with different polarities. The workhorse of the medicinal chemistry lab.[34]
Prep-HPLC mg to multi-kgIsolation of high-purity compounds, chiral separations, difficult-to-separate isomers.Offers the highest resolution and is highly reproducible. Chosen when flash chromatography fails or when exceptional purity (>99.5%) is required.[32][34]
Supercritical Fluid Chromatography (SFC) mg to kgChiral separations, purification of thermally labile compounds.Faster than HPLC, uses less organic solvent (greener), and provides different selectivity. Chosen for its speed and environmental benefits.[32]
Organic Solvent Nanofiltration (OSN) Lab to ProductionRemoval of low molecular weight impurities or catalysts from high MW products.A membrane-based technique that avoids phase changes, making it energy efficient. Chosen for specific size-based separations.[32]
A Representative Experimental Protocol: Synthesis of Ethyl 5-bromothiophene-2-carboxylate

This protocol details a common transformation, providing a practical example of synthesis, workup, purification, and characterization.

Objective: To synthesize Ethyl 5-bromothiophene-2-carboxylate, a common intermediate for coupling reactions.

Reaction: 5-Bromothiophene-2-carboxylic acid + Ethanol --(H₂SO₄)--> Ethyl 5-bromothiophene-2-carboxylate

Materials:

  • 5-Bromothiophene-2-carboxylic acid (1.0 eq)

  • Ethanol (200 proof, 10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid.

  • Add ethanol (10-20 volumes relative to the carboxylic acid). Stir to dissolve as much of the solid as possible.

  • Catalyst Addition (Causality): Carefully add concentrated sulfuric acid dropwise. This strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. This catalysis is essential to drive the Fischer esterification to completion at a reasonable rate.

  • Reaction Progress: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution. This step is critical: it neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid starting material, rendering it water-soluble and allowing for its removal from the organic product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine. The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: 9. The crude product is often a solid or oil. If impurities are present (as determined by ¹H NMR or LC-MS), purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Characterization (Self-Validation):

  • ¹H NMR: Confirm the structure by observing the characteristic signals for the thiophene protons and the ethyl group (a triplet and a quartet), and the disappearance of the broad carboxylic acid proton signal.

  • Mass Spectrometry: Confirm the molecular weight of the product.

  • FT-IR: Observe the appearance of the strong ester C=O stretch (typically ~1710-1730 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

Section 4: Future Outlook

The field of heterocyclic carboxylate synthesis is continuously evolving. The future will likely see an increased integration of machine learning and AI for predictive retrosynthesis and reaction optimization. The drive for sustainability will push for even greater adoption of C-H functionalization using earth-abundant metal catalysts and an expansion of biocatalysis to create these valuable intermediates. As our understanding of biology deepens, the demand for novel, precisely functionalized heterocyclic carboxylates will only grow, ensuring their central role in the future of medicine.

References

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Available at: [Link]

  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. (2020). Molecules. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. Available at: [Link]

  • MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. (2025). Zenodo. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. (2021). NeuroQuantology. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. Available at: [Link]

  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector. (n.d.). Asynt. Available at: [Link]

  • Flow Chemistry in the Pharmaceutical Industry. (n.d.). Syrris. Available at: [Link]

  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. (2025). Taylor & Francis. Available at: [Link]

  • Flow Chemistry in Pharmaceuticals. (n.d.). Sterling Pharma Solutions. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Available at: [Link]

  • Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. (2023). PMC. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Bentham Science. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). Pharmaffiliates. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Chimica Oggi. Available at: [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]

  • Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. (n.d.). Universidad de Oviedo. Available at: [Link]

  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (2025). Hilaris Publisher. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. Available at: [Link]

  • PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). (n.d.). Ataman Kimya. Available at: [Link]

  • New catalytic transformations of carboxylic acids. (n.d.). Pure and Applied Chemistry. Available at: [Link]

  • Pyridinecarboxylic acid. (n.d.). Grokipedia. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available at: [Link]

  • Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. (2007). ACS Publications. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. (n.d.). ChemRxiv. Available at: [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). RSC Publishing. Available at: [Link]

  • Separation and purification applications for mutagenic impurities. (2017). New Food Magazine. Available at: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.). Google Patents.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Available at: [Link]

  • Cooperative NHC and Photoredox Dual Catalysis for the Construction of Carbonyl Compounds. (2026). ACS Publications. Available at: [Link]

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (2020). MDPI. Available at: [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology. Available at: [Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes. (n.d.). Wiley Online Library. Available at: [Link]

  • Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). MDPI. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). MDPI. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022). An-Najah Staff. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). ACS Publications. Available at: [Link]

  • Visible-Light Photoredox Catalyzed Dehydrogenative Synthesis of Allylic Carboxylates from Styrenes. (2021). ACS Publications. Available at: [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (n.d.). PMC. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Available at: [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). PMC. Available at: [Link]

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2025). ResearchGate. Available at: [Link]

  • Examples of transition-metal-catalyzed synthesis of carboxylic acids... (n.d.). ResearchGate. Available at: [Link]

Sources

Foundational

Technical Comparative Analysis: 1,5-Naphthyridine vs. 1,8-Naphthyridine Scaffolds

The following technical guide provides an in-depth comparative analysis of 1,5-naphthyridine and 1,8-naphthyridine isomers, designed for researchers in medicinal chemistry and organic synthesis. Executive Summary The nap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1,5-naphthyridine and 1,8-naphthyridine isomers, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The naphthyridine class (diazanaphthalenes) represents a privileged scaffold in drug discovery, offering distinct vectors for hydrogen bonding, π-stacking, and metal coordination. Among the six isomers, 1,5-naphthyridine and 1,8-naphthyridine stand out due to their divergent electronic properties and symmetry.

While 1,8-naphthyridine is historically entrenched in antibacterial chemotherapy (e.g., nalidixic acid), 1,5-naphthyridine has emerged as a critical core for kinase inhibition (TGF-β/ALK5) and epigenetic modulation (BET bromodomain inhibitors). This guide delineates the structural, synthetic, and functional differences between these two isomers to support rational scaffold selection.

Structural & Electronic Architecture

The fundamental difference lies in the symmetry and nitrogen positioning, which dictates dipole moments, basicity, and binding modes.

Symmetry and Dipole Moments
  • 1,5-Naphthyridine: Possesses

    
     symmetry (centrosymmetric). The bond dipoles of the two nitrogen atoms cancel each other out perfectly, resulting in a zero dipole moment (0 D) . This makes the core lipophilic and affects solubility profiles in polar media.
    
  • 1,8-Naphthyridine: The nitrogen atoms are in a peri-arrangement. The bond dipoles are additive, creating a significant net dipole moment (~3.7 – 4.0 D ). This polarity influences membrane permeability and solubility.[1]

Basicity (pKa)

Both isomers are weaker bases than quinoline (pKa 4.9) due to the inductive electron-withdrawing effect of the second nitrogen atom.

  • 1,5-Naphthyridine (pKa ~2.91): The nitrogens are distal. Protonation of one nitrogen significantly deactivates the second ring, making di-protonation difficult.

  • 1,8-Naphthyridine (pKa ~3.39): Despite the proximity of lone pairs suggesting a "proton sponge" effect, the

    
     hybridization prevents ideal overlap. However, it is slightly more basic than the 1,5-isomer due to the relief of lone-pair repulsion upon mono-protonation.
    
Visualization of Structural Differences

The following diagram contrasts the numbering, symmetry, and electronic vectors of the two scaffolds.

Naphthyridine_Structure cluster_15 1,5-Naphthyridine cluster_18 1,8-Naphthyridine struct15 Symmetry: Centrosymmetric (C2h) Dipole: 0 D pKa: ~2.91 Binding: Linear/Bridging chem15 N1 & N5 Distal No Chelation Pocket struct15->chem15 struct18 Symmetry: Planar (Cs) Dipole: ~3.7 D pKa: ~3.39 Binding: Bidentate Pocket chem18 N1 & N8 Proximal 'Peri' Chelation Pocket struct18->chem18

Figure 1: Structural and electronic comparison of 1,5- and 1,8-naphthyridine isomers.

Synthetic Methodologies

Accessing these scaffolds requires distinct retrosynthetic logic. The 1,8-isomer typically relies on condensation of 2-aminopyridine derivatives, while the 1,5-isomer often utilizes 3-aminopyridine precursors.

Synthesis of 1,5-Naphthyridine (Gould-Jacobs Reaction)

The most robust route to functionalized 1,5-naphthyridines (specifically the 4-oxo/4-chloro derivatives used in medicinal chemistry) is the Gould-Jacobs reaction .[2][3][4]

Protocol: Synthesis of 1,5-Naphthyridine-4-carboxylic Acid

  • Condensation: React 3-aminopyridine (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours.

    • Mechanism:[3][5][6] Nucleophilic attack of the exocyclic amine on the EMME vinyl group, eliminating ethanol.

  • Cyclization: Add the intermediate acrylate to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

    • Critical Step: High temperature is required for the intramolecular electrophilic aromatic substitution onto the pyridine ring (positions 2 or 4; 2 is favored electronically for this cyclization).

  • Hydrolysis: The resulting ester is hydrolyzed using 10% NaOH under reflux, followed by acidification to pH 3-4 to precipitate the carboxylic acid.

Synthesis of 1,8-Naphthyridine (Friedländer Synthesis)

The 1,8-scaffold is classically constructed via the Friedländer condensation , which is modular and allows for substitution at positions 2 and 3.

Protocol: Synthesis of 2-Methyl-1,8-naphthyridine

  • Precursor: 2-Aminonicotinaldehyde is the essential building block.

  • Condensation: Dissolve 2-aminonicotinaldehyde (1.0 eq) and acetone (2.0 eq) in ethanol.

  • Catalysis: Add a catalytic amount of base (e.g., 10% KOH or piperidine). Reflux for 4–6 hours.[3]

    • Mechanism:[3][5][6] Aldol condensation between the aldehyde and the ketone enolate, followed by intramolecular imine formation (cyclodehydration).

  • Purification: Concentrate the solvent and recrystallize from ethyl acetate/hexane.

Synthetic Workflow Diagram

Synthesis_Pathways cluster_15_syn 1,5-Naphthyridine Route (Gould-Jacobs) cluster_18_syn 1,8-Naphthyridine Route (Friedländer) start15 3-Aminopyridine step15a + EMME (Condensation) start15->step15a step15b Cyclization (250°C, Dowtherm A) step15a->step15b prod15 1,5-Naphthyridin-4-one Derivatives step15b->prod15 start18 2-Aminonicotinaldehyde step18a + Ketone/Aldehyde (Base Cat.) start18->step18a step18b Aldol + Imine Condensation step18a->step18b prod18 2/3-Substituted 1,8-Naphthyridine step18b->prod18

Figure 2: Comparative synthetic workflows for accessing 1,5- and 1,8-naphthyridine cores.

Reactivity & Coordination Chemistry

The reactivity profiles define how these molecules interact with biological targets and metal ions.

Coordination Modes (The "Pocket" vs. The "Bridge")
  • 1,8-Naphthyridine (The Pocket): The adjacent nitrogens (N1, N8) form a tight "bite angle," making it an excellent bidentate ligand . It stabilizes metal ions (e.g., Cu(I), Ag(I)) or forms dimeric complexes (e.g., with Rhodium) where the ligand bridges two metals in close proximity.

    • Bio-implication:[1][7][8][9] This mimics the G-G base pair mismatch recognition, allowing 1,8-naphthyridine dimers to bind specific DNA sequences.

  • 1,5-Naphthyridine (The Bridge): The nitrogens are directed away from each other. It cannot chelate a single metal center. Instead, it acts as a bridging ligand , connecting two metal centers into a coordination polymer or supramolecular assembly.

Electrophilic vs. Nucleophilic Substitution

Both rings are electron-deficient.

  • Electrophilic Substitution (SEAr): Extremely difficult for both isomers. If forced (e.g., bromination), it occurs at the β-positions (3,7 for 1,5; 3,6 for 1,8) but yields are typically low.

  • Nucleophilic Substitution (SNAr): Highly favored, especially at positions α to the nitrogens (2,4,6,8 for 1,5; 2,4,5,7 for 1,8). This is the primary method for derivatization (e.g., displacing a halogen with an amine).

Comparative Data Summary

Property1,5-Naphthyridine1,8-Naphthyridine
Structure Centrosymmetric (

)
Planar, Non-centrosymmetric (

)
Dipole Moment 0 D~3.7 – 4.0 D
pKa (H2O) 2.913.39
Melting Point 75 °C98–99 °C
Coordination Bridging (Monodentate x2)Chelating (Bidentate)
Key Drug Class Kinase Inhibitors (ALK5)Antibacterials (Quinolones)
Primary Synthesis Skraup / Gould-JacobsFriedländer / Skraup

References

  • Brown, D. J. (2008).[6] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. Link

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

  • Mital, A., & Patel, S. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Link

  • BenchChem Technical Support. (2025). Synthesis of 1,5-Naphthyridine-4-carboxylic acid. BenchChem Protocols. Link

  • Sakai, N., et al. (2012).[10] A novel copper-catalyzed [5 + 1] annulation for 1,8-naphthyridines. Organic Letters, 14(3), 836-839. Link

  • Nakai, Y., et al. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. Link[11]

Sources

Protocols & Analytical Methods

Method

Friedländer synthesis protocol for 1,5-naphthyridine derivatives

An Application Guide to the Friedländer Synthesis of 1,5-Naphthyridine Derivatives The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a bioisostere of quinol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Friedländer Synthesis of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a bioisostere of quinoline and naphthalene, this nitrogen-containing ring system is a key structural component in numerous pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic routes to access functionalized 1,5-naphthyridine derivatives is therefore of critical importance to drug development professionals.

Among the various synthetic strategies, the Friedländer annulation stands out as a classical, reliable, and highly adaptable method for the construction of this bicyclic system.[3] The reaction facilitates the condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, typically in the presence of an acid or base catalyst, to form the fused pyridine ring.[4] For the synthesis of 1,5-naphthyridines, this reaction is adapted by using a 3-aminopyridine derivative as the key starting material.[5]

This application note provides a comprehensive guide for researchers, detailing the underlying mechanism, modern experimental protocols, and critical process considerations for the successful synthesis of 1,5-naphthyridine derivatives via the Friedländer reaction.

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis proceeds through a condensation-cyclization-dehydration cascade. While the exact sequence can be influenced by the specific reactants and catalysts employed, two primary mechanistic pathways are generally accepted.[4][6] The reaction begins with the activation of the α-methylene compound by a catalyst (acid or base) to form an enol or enolate intermediate.

  • The Aldol-First Pathway: The enolate of the active methylene compound (e.g., a ketone) attacks the carbonyl carbon of the 2-amino-3-formylpyridine in an aldol-type addition. This forms an aldol adduct which then undergoes dehydration to yield an α,β-unsaturated carbonyl intermediate. The final step involves an intramolecular cyclization via attack of the amino group onto the carbonyl, followed by a second dehydration (aromatization) to furnish the 1,5-naphthyridine ring.

  • The Schiff Base-First Pathway: Alternatively, the reaction can initiate with the condensation between the amino group of the pyridine and the carbonyl of the methylene compound to form a Schiff base (enamine) intermediate. This is followed by an intramolecular aldol-type condensation, where the enamine attacks the pyridine's aldehyde group, and subsequent dehydration to yield the final aromatic product.

The choice of catalyst—from traditional bases like potassium hydroxide to modern Lewis acids or organocatalysts—plays a crucial role in modulating the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used.[7][8]

Caption: The Friedländer synthesis mechanism for 1,5-naphthyridines.

Experimental Protocols & Methodologies

Recent advancements have focused on developing more sustainable and efficient protocols, including solvent-free grinding and microwave-assisted methods, which offer reduced reaction times, simplified work-ups, and improved yields.[9][10] Below is a detailed protocol for a solvent-free synthesis, which is noted for its operational simplicity and environmental benefits.[7]

Protocol 1: Solvent-Free Synthesis of a 1,5-Naphthyridine Derivative using CeCl₃·7H₂O

This protocol describes a green, solvent-free synthesis of a substituted 1,5-naphthyridine using Cerium(III) chloride heptahydrate as a mild and reusable Lewis acid catalyst under ambient conditions.[7]

Materials and Reagents

ReagentFormulaMW ( g/mol )Key Hazards
2-Amino-3-formylpyridineC₆H₆N₂O122.12Irritant
Ethyl acetoacetateC₆H₁₀O₃130.14Irritant
Cerium(III) chloride heptahydrateCeCl₃·7H₂O372.58Irritant
Ethyl acetateC₄H₈O₂88.11Flammable, Irritant
HexaneC₆H₁₄86.18Flammable, Irritant, Health Hazard
Cold WaterH₂O18.02None

Step-by-Step Procedure

  • Reaction Setup: In a clean, dry agate mortar, place 2-amino-3-formylpyridine (1.0 mmol, 122 mg), the active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol, 130 mg), and CeCl₃·7H₂O (1.0 mmol, 373 mg).[7]

  • Grinding: Grind the mixture vigorously using a pestle at room temperature. The solid mixture may become a paste. The reaction is typically complete within 5-10 minutes.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1) until the starting materials are consumed.

  • Work-up: Upon completion, add cold water (10 mL) to the reaction mixture and stir. The solid product will precipitate.[7][11]

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any water-soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.[10]

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Workflow and Data Visualization

A systematic workflow is essential for reproducible results. The process involves careful preparation, execution, and analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Weigh Reactants & Catalyst B Combine & Grind in Mortar A->B C Monitor by TLC B->C D Quench with Water C->D E Vacuum Filtration D->E F Recrystallization or Column Chromatography E->F G Characterization (NMR, MS, m.p.) F->G

Sources

Application

Application Note: High-Yield Preparation of Naphthyridine-3-Carboxylic Acid Hydrazides from Ethyl Esters

Abstract & Strategic Importance Naphthyridine derivatives, particularly 1,8-naphthyridines (e.g., nalidixic acid analogs) and 1,5-naphthyridines , represent a privileged scaffold in medicinal chemistry due to their broad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Naphthyridine derivatives, particularly 1,8-naphthyridines (e.g., nalidixic acid analogs) and 1,5-naphthyridines , represent a privileged scaffold in medicinal chemistry due to their broad-spectrum antimicrobial, antiviral, and anticancer profiles. The conversion of ethyl naphthyridine-3-carboxylates to their corresponding hydrazides is a critical intermediate step for generating Schiff bases, oxadiazoles, and triazoles—moieties essential for expanding structure-activity relationships (SAR).

This guide provides a robust, scalable protocol for this nucleophilic acyl substitution. Unlike generic organic synthesis manuals, this note addresses the specific solubility challenges and electronic deactivation often encountered with electron-deficient naphthyridine rings.

Reaction Mechanism: Nucleophilic Acyl Substitution

The transformation proceeds via a classic addition-elimination mechanism .[1] The nucleophilic hydrazine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated, restoring the carbonyl and yielding the hydrazide.

Mechanistic Pathway (DOT Visualization)

G Start Ethyl Ester (Substrate) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Elim Elimination of Ethoxide Inter->Elim Proton Transfer Product Naphthyridine-3-Carbohydrazide (Product) Elim->Product C=O Restoration Byprod Ethanol (Byproduct) Elim->Byprod

Figure 1: Mechanistic pathway for the hydrazinolysis of ethyl naphthyridine-3-carboxylate.

Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Substrate: Ethyl naphthyridine-3-carboxylate (e.g., Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate).

  • Reagent: Hydrazine hydrate (80% or 99%,

    
    ). Caution:  Toxic and potential carcinogen.
    
  • Solvent: Absolute Ethanol (preferred) or Methanol.

  • Catalyst (Optional): Glacial acetic acid (trace) can accelerate sluggish reactions, though rarely needed for this activated ester.

Standard Operating Procedure (SOP)

Step 1: Stoichiometry Setup To prevent the formation of the symmetrical dimer (N,N'-diacylhydrazine), use a significant excess of hydrazine.

  • Ratio: 1.0 equivalent Ester : 5.0 – 10.0 equivalents Hydrazine Hydrate.

Step 2: Reaction Assembly

  • Dissolve 10 mmol of the ethyl ester in 30–50 mL of absolute ethanol in a round-bottom flask.

    • Note: If the ester is poorly soluble, warm the ethanol to 40°C prior to addition.

  • Add hydrazine hydrate (50–100 mmol) dropwise to the stirring solution.

  • Equip the flask with a reflux condenser and a drying tube (calcium chloride) to exclude atmospheric moisture.

Step 3: Reflux & Monitoring

  • Heat the mixture to reflux (approx. 78–80°C).

  • Duration: Typically 4 to 10 hours.

    • Monitoring: Check TLC (System: Chloroform:Methanol 9:1). The ester spot (

      
      ) should disappear, and a lower 
      
      
      
      hydrazide spot should appear.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture to approximately 1/3 of its original volume using a rotary evaporator.

  • Cool the mixture to 0–5°C in an ice bath. The hydrazide typically precipitates as a solid.

  • If precipitation is slow: Pour the concentrated residue onto crushed ice (approx. 100 g) with vigorous stirring.

  • Filter the solid using a Buchner funnel and wash with:

    • Cold water (

      
      ) to remove excess hydrazine.
      
    • Cold ethanol (

      
      ).
      

Step 5: Purification Recrystallize the crude product from ethanol or methanol .

  • Criteria: Pure hydrazides typically present as white to pale yellow needles with sharp melting points (

    
    ).
    

Critical Optimization & Troubleshooting (Expertise & Experience)

This section synthesizes field experience with literature data to address common failure modes.

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction or product solubility in wash.Increase reflux time to 12h. Do not wash with excessive ethanol; use ice-cold water primarily.
Dimer Formation Insufficient hydrazine excess.Ensure at least 5 equivalents of hydrazine are used. High local concentration of ester favors dimerization.
Oiling Out Product is not crystallizing.Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.
Impure Product Trapped hydrazine.The crude solid may retain hydrazine. Dry thoroughly under vacuum at 60°C or recrystallize from ethanol/water (9:1).
Solvent Effects

While ethanol is standard, methanol can be used for more polar esters. For highly hindered esters, 1-propanol or butanol allows for higher reflux temperatures (


 and 

, respectively), driving the reaction to completion faster.

Case Study Data: 1,8-Naphthyridine Series

The following data summarizes the synthesis of specific derivatives using this protocol, validating its versatility.

Substrate (Ethyl Ester)Product (Hydrazide)Reaction TimeYieldMelting PointRef.
Ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylateNalidixic Acid Hydrazide 6-8 hrs85-92%226-228°C[1, 2]
Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate2-Hydrazido-1,8-naphthyridine 10 hrs70-75%>300°C[3]
Ethyl 2-oxo-2H-chromene-3-carboxylate*Coumarin-3-carbohydrazide 8 hrs45-60%138-140°C[4]

*Note: Coumarin analog included for comparative reactivity of fused heterocyclic esters.

Characterization Standards

To ensure scientific integrity, the isolated product must be validated using the following spectral markers:

  • IR Spectroscopy:

    • Appearance of NH/NH₂ stretching doublets at

      
      .
      
    • Shift of the Carbonyl (

      
      ) peak: Ester carbonyls typically appear at 
      
      
      
      , while hydrazide carbonyls shift to
      
      
      (Amide I band).
  • ¹H NMR (DMSO-d₆):

    • Disappearance of the ethyl quartet (

      
      ) and triplet (
      
      
      
      ).
    • Appearance of a broad singlet for

      
       (
      
      
      
      ) and
      
      
      (
      
      
      , often broad and exchangeable with
      
      
      ).

References

  • Synthesis and evaluation of new quinazolone derivatives of nalidixic acid. European Journal of Medicinal Chemistry.

  • Synthesis and Reactions of New Chiral Linear Dipeptide Candidates Using Nalidixic Acid as Starting Material. Zeitschrift für Naturforschung B.

  • Synthesis and Anti-Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Journal of Pharmacology.

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica.

  • Nucleophilic Acyl Substitution. Master Organic Chemistry.

Sources

Method

Application Note: High-Temperature Thermal Cyclization of Naphthyridines Using Dowtherm A

Abstract & Scope The synthesis of naphthyridine scaffolds—critical pharmacophores in antibiotics (e.g., nalidixic acid), antimalarials, and antitumor agents—often hinges on the thermodynamic hurdle of ring closure. The G...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The synthesis of naphthyridine scaffolds—critical pharmacophores in antibiotics (e.g., nalidixic acid), antimalarials, and antitumor agents—often hinges on the thermodynamic hurdle of ring closure. The Gould-Jacobs reaction remains the gold standard for this transformation but requires temperatures exceeding 240°C to overcome the activation energy for the electrocyclic ring closure.

Standard laboratory solvents (DMSO, DMF) decompose or boil below this threshold. Dowtherm A , a eutectic mixture of diphenyl oxide and biphenyl, offers a unique solution with a boiling point of 257°C and exceptional thermal stability.[1] This guide details a robust protocol for the thermal cyclization of diethyl arylaminomethylenemalonates to hydroxy-naphthyridines, emphasizing the "High-Dilution Dropwise" technique to maximize yield and minimize polymerization.

Technical Profile: Why Dowtherm A?

Dowtherm A is not merely a solvent; it is a "thermal sink." Its eutectic nature allows it to remain liquid at room temperature (unlike pure biphenyl) while boiling at a temperature that perfectly matches the activation requirement for naphthyridine cyclization.

Table 1: Physicochemical Properties of Dowtherm A
PropertyValueRelevance to Protocol
Composition 73.5% Diphenyl oxide / 26.5% BiphenylEutectic blend prevents freezing at typical lab temps (MP: 12°C).
Boiling Point 257.1°C (Atmospheric)Allows reflux at the exact temp required for alcohol elimination and ring closure.
Flash Point 113°C (Closed Cup)Safety Critical: Reaction temperature (250°C) far exceeds flash point. Inert atmosphere is mandatory.
Viscosity Low (0.14 cP @ 260°C)Ensures rapid mixing, preventing local hotspots that cause charring.
Solubility Aromatic/Non-polarSolubilizes the starting material at high heat but often precipitates the polar product upon cooling (facilitating workup).

Mechanistic Insight

The reaction involves the thermal cyclization of an intermediate (usually formed by condensing an aminopyridine with diethyl ethoxymethylenemalonate).[2] The high temperature drives the elimination of ethanol, followed by a 6


-electrocyclic ring closure and tautomerization.[2]
Causality of Failure
  • Problem: If the concentration of the intermediate is too high, intermolecular reactions (polymerization/tar formation) compete with the intramolecular ring closure.

  • Solution: The protocol below uses a "Hot Drop" technique. By adding the substrate slowly to a large volume of refluxing Dowtherm A, the instantaneous concentration of the unreacted substrate remains low, statistically favoring the unimolecular ring closure.

Diagram 1: Mechanistic Pathway (Gould-Jacobs)

GouldJacobs Start Aminopyridine + EMME Inter Intermediate: Aminomethylene malonate Start->Inter Condensation (110°C) Heat Thermal Activation (>240°C) Inter->Heat Dropwise Addition into Dowtherm A Trans Transition State (6π Electrocyclization) Heat->Trans - EtOH Ethanol Ethanol (Gas) Heat->Ethanol Prod Product: 1,x-Naphthyridine (Precipitate) Trans->Prod Tautomerization & Cooling

Caption: The pathway requires high thermal energy to drive ethanol elimination and ring closure. The "Hot Drop" method ensures the intermediate enters the cycle immediately.

Detailed Experimental Protocol

Phase 1: Equipment Setup
  • Vessel: 3-Neck Round Bottom Flask (RBF). Note: Do not fill more than 50% capacity.

  • Heating: High-wattage heating mantle with sand bath or aluminum block (Oil baths are dangerous at 260°C).

  • Condenser: Air condenser (wide bore) followed by a water-cooled condenser. Reason: The eliminated ethanol can cause "bumping" if trapped; an air condenser allows it to escape the hot zone without cooling the Dowtherm vapor too rapidly.

  • Atmosphere: Nitrogen or Argon manifold (bubbler exit).

Phase 2: The "Hot Drop" Cyclization

Substrate: Diethyl 2-((pyridin-3-ylamino)methylene)malonate (or equivalent intermediate).

  • Solvent Charge: Charge the RBF with Dowtherm A (10 mL per 1 g of substrate).

  • Pre-Heat: Heat the solvent to a rolling reflux (257°C ). Ensure the nitrogen flow is active to prevent auto-ignition of vapors.

  • Substrate Preparation:

    • Solid Addition (Preferred for stability): Place the solid intermediate in a solid-addition funnel.

    • Liquid Addition: If the intermediate is an oil, dissolve it in a minimal amount of warm Dowtherm A or diphenyl ether.

  • Addition: Slowly add the substrate to the refluxing solvent over 20–30 minutes.

    • Observation: You will see vigorous bubbling (ethanol evolution).

    • Critical Control: If the bubbling becomes violent, pause addition. The temperature must not drop below 245°C.

  • Reaction Time: Continue reflux for 30–60 minutes after addition is complete. Monitor via TLC (Note: Dowtherm A spots heavily; visualize under UV).

Phase 3: Workup and Isolation

Dowtherm A is difficult to remove via rotary evaporation due to its high boiling point. We rely on solubility differences.

  • Cooling: Remove the heat source. Allow the mixture to cool slowly to ~80°C.

  • Precipitation: As the solution cools, the polar naphthyridine product usually crystallizes/precipitates out, while impurities and Dowtherm remain liquid.

  • Dilution (The "Wash" Step): Once at room temperature, add a non-polar solvent (Hexane or Ligroin) equal to the volume of Dowtherm A used.

    • Why? This reduces the viscosity of the Dowtherm and keeps it in the mother liquor during filtration.

  • Filtration: Filter the solids using a sintered glass funnel.

  • Washing: Wash the filter cake copiously with Hexane/Ethanol (9:1 mix) or Acetone to remove residual Dowtherm A. The product should be a beige/off-white powder.

Process Visualization

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Setup Heat Dowtherm A to 257°C (Reflux) Add Dropwise Addition of Substrate Setup->Add Reflux Maintain Reflux (30-60 mins) Add->Reflux EtOH evolution Cool Cool to RT (Product Precipitates) Reflux->Cool Dilute Dilute with Hexane (Solubilizes Dowtherm) Cool->Dilute Filter Vacuum Filtration & Acetone Wash Dilute->Filter

Caption: Workflow emphasizes temperature maintenance during addition and non-polar dilution during workup.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Dark Tar / Charring Reaction temperature too high or concentration too high.Use the "Hot Drop" method strictly. Ensure inert gas flow to prevent oxidation.
Low Yield / No Precipitate Product is partially soluble in Dowtherm.Dilute the cooled mixture with Diethyl Ether or Hexane (1:1 ratio) to force precipitation.
Strong "Geranium" Odor Residual Dowtherm A in product.Wash filter cake with hot acetone or sublime the product if stable.
Violent Bumping Ethanol evolution is too fast.Use a wider bore air condenser. Slow down the addition rate.

Safety & Handling (E-E-A-T)

  • Thermal Hazard: Dowtherm A at 257°C causes instantaneous, full-thickness burns. Use thermal gloves and a face shield.

  • Vapor Hazard: While the vapor pressure is low, the fumes are irritating to eyes and respiratory tracts. Always perform in a high-flow fume hood.

  • Disposal: Dowtherm A is toxic to aquatic life. Do not pour down the drain. Collect in halogen-free organic waste containers.

References

  • Dow Chemical Company. (n.d.).[3][4][5] DOWTHERM™ A Heat Transfer Fluid Product Technical Data.[1][3][6][7] Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Classic Mechanism Foundation).

  • Lian, Y., et al. (2012).[9] Improved Methods for Thermal Rearrangement... MDPI Pharmaceuticals. Retrieved from [Link] (Demonstrating thermal solvent protocols).

  • Anco Chemicals. (2007).[1] Typical Properties of Dowtherm A Fluid.[1][3][4][5][6][7][10][11] Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,5-Naphthyridine Cyclization Reactions

Welcome to the technical support center for 1,5-naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. 1,5-Naphthyridines are a critical class of compounds with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,5-naphthyridine core?

A1: The most prevalent and versatile methods for constructing the 1,5-naphthyridine skeleton are cyclization reactions.[1] Among these, the Friedländer annulation, the Skraup reaction, and the Gould-Jacobs reaction are the most widely employed.[1][4][5]

  • Friedländer Annulation: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[6][7] For 1,5-naphthyridine synthesis, a 3-aminopyridine derivative with a carbonyl group at the 2- or 4-position is typically used.

  • Skraup Reaction: This method involves the reaction of an aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to form the quinoline-like structure of the naphthyridine.[1][4]

  • Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-hydroxy-1,5-naphthyridines. It involves the condensation of a 3-aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1][8][9][10]

Q2: My Friedländer reaction is giving a very low yield. What are the initial parameters I should investigate?

A2: Low yields in Friedländer syntheses are common and can often be rectified by systematically evaluating key reaction parameters. Start by checking the following:

  • Catalyst Choice: The reaction can be catalyzed by either acid or base.[6] The optimal catalyst often depends on the specific substrates. Common bases include potassium hydroxide, sodium hydroxide, and choline hydroxide.[6][11][12] Lewis acids or Brønsted acids can also be effective.

  • Solvent: The choice of solvent can significantly impact yield. While high-boiling point solvents like diphenyl ether or Dowtherm A are traditionally used for thermal cyclizations, more environmentally benign options like water or ionic liquids have shown excellent results in some cases.[8][12]

  • Temperature: The reaction often requires heating to proceed at an appreciable rate. Optimization of the reaction temperature is crucial. Microwave irradiation can be a valuable tool to reduce reaction times and potentially improve yields.[13][14]

Q3: I'm observing multiple spots on my TLC, and purification of my 1,5-naphthyridine product is difficult. What are the likely impurities and how can I improve purification?

A3: The formation of side products is a frequent cause of low yields and purification challenges.[15] Common impurities can include unreacted starting materials, intermediates from incomplete cyclization, and regioisomeric byproducts.[8][15] The rigid, planar structure of the 1,5-naphthyridine core can lead to poor solubility in common organic solvents, making chromatographic purification challenging.[8]

  • Purification Strategy: Recrystallization is often the most effective method for purifying 1,5-naphthyridine derivatives.[8] Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, DMF/water) to find the optimal conditions.

  • Minimizing Side Products: To minimize the formation of impurities, ensure the use of pure starting materials and maintain an inert atmosphere for oxygen- and moisture-sensitive reactions.[15] Careful control of reaction temperature and time can also prevent the formation of degradation products.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your 1,5-naphthyridine cyclization reactions.

Issue 1: Low or No Product Yield
Potential Cause Scientific Rationale Suggested Solution(s)
Suboptimal Catalyst The Friedländer reaction mechanism involves either an enolate or enamine intermediate, the formation of which is dependent on the catalyst (base or acid). The pKa of the α-methylene protons and the basicity/acidity of the catalyst must be well-matched.Screen a variety of catalysts. For base-catalyzed reactions, try strong inorganic bases (KOH, NaOH) or organic bases (DBU, DABCO).[14] For acid-catalyzed reactions, consider Lewis acids (e.g., Sc(OTf)₃, InCl₃) or Brønsted acids (e.g., p-TsOH).
Incorrect Solvent Solvent polarity and boiling point are critical. The solvent must be able to dissolve the reactants and facilitate the reaction at the required temperature without causing degradation.If using a high-boiling point solvent like diphenyl ether, ensure the temperature is maintained consistently.[8] Consider switching to a different solvent system. For example, some Friedländer reactions proceed efficiently in water or ionic liquids.[12]
Insufficient Temperature or Reaction Time The cyclization step, particularly in the Gould-Jacobs reaction, is often a high-energy process (thermal electrocyclization) that requires significant thermal input to overcome the activation energy barrier.[8][9]Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Consider using microwave-assisted heating to achieve higher temperatures and shorter reaction times.[13][14]
Poor Quality Starting Materials Impurities in the starting materials, such as the 3-aminopyridine or the carbonyl compound, can inhibit the catalyst or lead to the formation of side products, consuming the reactants and lowering the yield.Ensure the purity of your starting materials. Recrystallize or re-purify them if necessary. For reactions sensitive to moisture, use anhydrous solvents and reagents.[15]
Issue 2: Formation of Side Products and Purification Difficulties
Potential Cause Scientific Rationale Suggested Solution(s)
Incomplete Cyclization The reaction may stall at an intermediate stage, such as the initial condensation product (e.g., an enamine), especially if the cyclization step has a high activation energy.Increase the reaction temperature or time to drive the reaction to completion.[8] For Gould-Jacobs reactions, ensure the cyclization temperature is high enough (often around 250 °C).[10]
Formation of Regioisomers When using unsymmetrical ketones in the Friedländer reaction, cyclization can occur from either side of the carbonyl group, leading to a mixture of regioisomers. The regioselectivity is governed by both steric and electronic factors.[8]The choice of catalyst can influence regioselectivity. Some amine catalysts have been shown to provide high regioselectivity.[16][17] Modifying the reaction temperature and the rate of addition of the ketone can also improve the regiochemical outcome.[16]
Product Insolubility The planar structure of the 1,5-naphthyridine ring system can lead to strong intermolecular π-stacking and hydrogen bonding in the solid state, resulting in high lattice energy and low solubility in many organic solvents.[8]Recrystallization is the preferred method of purification.[8] Experiment with different solvents, including polar aprotic solvents like DMF or DMSO, or solvent mixtures. If the product has acidic or basic functionality, consider purification via salt formation and precipitation.

Visualizing the Process: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yielding 1,5-naphthyridine cyclization reactions.

G start Low Yield or Reaction Failure check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->start No, Purify/Replace reagent_ok->check_conditions Yes optimize_temp Optimize Temperature (Conventional vs. Microwave) conditions_ok->optimize_temp No analysis Analyze Crude Mixture (TLC, LC-MS, NMR) conditions_ok->analysis Yes optimize_catalyst Screen Different Catalysts (Acid vs. Base, Lewis vs. Brønsted) optimize_solvent Test Alternative Solvents (Polar, Non-polar, High-Boiling) optimize_catalyst->optimize_solvent optimize_solvent->analysis optimize_temp->analysis incomplete_rxn Incomplete Reaction? analysis->incomplete_rxn success Successful Synthesis analysis->success Desired Product Obtained side_products Side Products Identified? side_products->optimize_catalyst No modify_conditions Modify Conditions to Favor Product (e.g., Catalyst, Temp) side_products->modify_conditions Yes incomplete_rxn->side_products No increase_severity Increase Reaction Time or Temperature incomplete_rxn->increase_severity Yes modify_conditions->analysis increase_severity->analysis

Caption: A logical workflow for troubleshooting low-yielding 1,5-naphthyridine cyclization reactions.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Friedländer Synthesis

This protocol describes a general method for the synthesis of a 1,5-naphthyridine derivative using a base catalyst.

Reaction Mechanism:

G reactant1 3-Amino-2-formylpyridine intermediate2 Aldol-type Condensation reactant1->intermediate2 reactant2 Active Methylene Compound (e.g., Ketone) intermediate1 Enolate Formation reactant2->intermediate1 + Base intermediate1->intermediate2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 product 1,5-Naphthyridine Derivative intermediate3->product - H₂O catalyst Base (e.g., KOH) catalyst->intermediate1

Caption: Simplified mechanism of a base-catalyzed Friedländer synthesis of a 1,5-naphthyridine.

Materials:

  • 3-Amino-2-formylpyridine (or a related amino-aldehyde/ketone)

  • An active methylene compound (e.g., cyclohexanone, acetone)

  • Base catalyst (e.g., potassium hydroxide, choline hydroxide)

  • Solvent (e.g., ethanol, water)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-aminopyridine derivative (1.0 eq.) in the chosen solvent.

  • Add the active methylene compound (1.0-1.2 eq.) to the solution.

  • Add the base catalyst (e.g., 10 mol% KOH or 1 mol% choline hydroxide).[6][12]

  • Heat the reaction mixture to reflux (or the desired temperature, e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically within 6-24 hours), cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Gould-Jacobs Reaction for 4-Hydroxy-1,5-naphthyridines

This protocol provides a method for synthesizing 4-hydroxy-1,5-naphthyridine-3-carboxylates, which are versatile intermediates.

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.).[8] Heat the mixture at 120-130 °C for 1-2 hours. The mixture will become a viscous syrup. This intermediate can often be used directly in the next step without purification.

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.[8]

  • Slowly add the crude intermediate from the condensation step to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 15-30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, should precipitate from the hot solution.

  • Allow the mixture to cool slightly (below 100 °C) and then add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by filtration and wash thoroughly with hexane or a similar solvent to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Singh, P., Kaur, M., & Kumar, M. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28069–28080. [Link]

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2684-2692. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

  • Reddy, C. R., et al. (2022). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][11]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][18]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry, 87(17), 11537-11549. [Link]

  • Singh, U. K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(42), 27938-27948. [Link]

  • Alonso, C., et al. (2020). Synthesis of Heterocyclic Fused[1][8]naphthyridines by Intramolecular HDA Reactions. Molecules, 25(15), 3483. [Link]

  • Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • University of Hertfordshire Research Archive. (2025). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. [Link]

  • Buron, F., et al. (2023). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry. [Link]

  • Hsiao, Y., et al. (2010). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1497-1502. [Link]

  • Mohammed, S. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Oriental Journal of Chemistry, 35(4). [Link]

  • Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Jida, M., et al. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 963-967. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]

  • Scribd. (2010). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. [Link]

  • Scite.ai. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

  • Thieme. (n.d.). Product Class 8: Naphthyridines. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate

Topic: Recrystallization Solvents & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Q&A & Protocol Optimization Core Technical Overview Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Q&A & Protocol Optimization

Core Technical Overview

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate is a heterocyclic ester often synthesized via Friedländer condensation or modified Gould-Jacobs reactions . Its purification is critical, as common synthetic routes frequently yield regioisomers, unreacted aminopyridines, or oligomeric byproducts.[1]

This guide provides a validated troubleshooting framework for recrystallization, focusing on solvent polarity matching and impurity exclusion. The 1,5-naphthyridine core is electron-deficient and moderately polar, while the ethyl ester and methyl group add lipophilicity, making alcohol-based systems the most robust starting point.

Solvent Selection Matrix

The following table summarizes solvent systems based on the polarity and impurity profile of the crude material.

Solvent System Role Suitability Key Mechanism
Ethanol (95% or Abs.) Primary HighExcellent temperature-dependent solubility gradient. Solubilizes polar impurities (tar) while crystallizing the ester upon cooling.[1]
Ethyl Acetate / Hexane Secondary ModerateBest for removing non-polar side products.[1] Use a 1:3 to 1:5 ratio.
Acetonitrile Tertiary ModerateUseful if the product "oils out" in alcohols.[1] Provides a sharper solubility curve.[1]
Methanol Alternative HighSimilar to ethanol but higher solubility; use if the product is too insoluble in ethanol.[1]
DMF / Water Specialist LowOnly for highly impure/polar crude or if the compound contains a 4-hydroxy/oxo tautomer.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This typically occurs when the solvent boiling point is higher than the melting point of the solvated product, or if the solution is too concentrated with impurities that lower the melting point (colligative properties).[1]

Corrective Protocol:

  • Re-dissolve: Add more solvent (e.g., Ethanol) to the oiled mixture and reheat until a clear solution forms.[1]

  • Seed: Allow the solution to cool to slightly above the temperature where oiling occurred, then add a seed crystal of the pure product.

  • Slow Cooling: Insulate the flask (wrap in foil/cotton) to slow the cooling rate. Rapid cooling promotes amorphous oil formation.[1]

  • Solvent Switch: If using Ethanol/Water, reduce the water content.[1] Water increases the polarity gap, often forcing the hydrophobic ester out as an oil.[1] Switch to pure Isopropanol (IPA) .

Q2: The crystals are highly colored (brown/yellow), but the pure compound should be pale. How do I remove the color?

Diagnosis: The color comes from oxidized aminopyridine oligomers or polymerized byproducts common in naphthyridine synthesis.[1]

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in boiling Ethanol or Ethyl Acetate.[1]

    • Add Activated Charcoal (5-10% wt/wt) .[1] Caution: Add to a slightly cooled solution to avoid flash boiling.

    • Reflux for 15–30 minutes.[1]

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon.[1]

  • Crystallize: Allow the filtrate to cool slowly. The resulting crystals should be significantly lighter.[1]

Q3: I have low recovery yield (<40%). Is the product staying in the mother liquor?

Diagnosis: The compound likely has high solubility in the chosen solvent even at room temperature, or the "impurities" were actually the majority of the mass.[1]

Corrective Protocol:

  • Second Crop: Concentrate the mother liquor (filtrate) to half its volume on a rotary evaporator and cool to 0–4°C to induce a second crop of crystals.

  • Anti-solvent Addition: If using pure Ethanol, add Water dropwise to the cold filtrate until turbidity persists, then refrigerate.[1]

  • Solvent Check: If the product is too soluble in Ethanol, switch to Isopropanol or an Ethyl Acetate/Hexane mixture, where the solubility at 0°C is lower.[1]

Q4: The melting point is broad (range > 2°C).[1] Is it wet or impure?

Diagnosis: A broad melting point indicates trapped solvent (solvates) or isomeric impurities (e.g., 1,6-naphthyridine isomers).

Corrective Protocol:

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at 40–50°C for 12 hours. Naphthyridine esters can trap lattice solvent.[1]

  • Trituration: Before a full second recrystallization, triturace (wash) the solid with cold Diethyl Ether or Pentane .[1] This removes surface impurities without significant loss of product.[1]

Detailed Experimental Workflow

The following diagram illustrates the decision logic for purifying Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate.

Recrystallization_Workflow Start Crude Product (Solid/Semi-solid) Solvent_Choice Select Solvent: Ethanol (95%) Start->Solvent_Choice Dissolution Heat to Reflux (Dissolve completely) Solvent_Choice->Dissolution Check_Color Is solution colored? Dissolution->Check_Color Carbon_Treat Add Activated Carbon Reflux 15 min Check_Color->Carbon_Treat Yes Hot_Filter Hot Filtration (Celite Pad) Check_Color->Hot_Filter No Carbon_Treat->Hot_Filter Cooling Slow Cooling (RT -> 4°C) Hot_Filter->Cooling Check_State Result? Cooling->Check_State Oiling Oiling Out Check_State->Oiling Oil forms Crystals Crystalline Solid Check_State->Crystals Crystals form Reheat_Seed Reheat & Seed or Switch to IPA Oiling->Reheat_Seed Filter_Wash Filter & Wash (Cold Ethanol) Crystals->Filter_Wash Reheat_Seed->Cooling Dry Dry under Vacuum (40°C) Filter_Wash->Dry

Caption: Logical workflow for the recrystallization of naphthyridine esters, including impurity removal and phase separation handling.

References

  • BenchChem. (2025).[1][2] Technical Support: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118457, Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Retrieved from [1]

  • Mocelo-Castillo, R., et al. (2019).[1] Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. Retrieved from

  • CymitQuimica. (2025).[1] 2-Methyl-1,5-naphthyridine Product Information. Retrieved from [1]

Sources

Troubleshooting

Troubleshooting low conversion in Skraup synthesis of naphthyridines

[1] Topic: Troubleshooting Low Conversion & Tar Formation in Naphthyridine Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Introduction: Beyond the "Black Tar" W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Low Conversion & Tar Formation in Naphthyridine Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: Beyond the "Black Tar"

Welcome to the technical support module for the Skraup synthesis of naphthyridines. If you are here, you have likely encountered the classic failure mode of this reaction: a violent exotherm followed by the formation of an intractable black solid (tar) with little to no recoverable product.

Synthesizing naphthyridines (bicyclic pyridines) is significantly more challenging than synthesizing quinolines. The presence of the pyridine nitrogen in the starting material (e.g., 3-aminopyridine) introduces two critical hurdles:

  • Electronic Deactivation: The ring nitrogen protonates in the strongly acidic medium, deactivating the ring toward the electrophilic substitution required for cyclization.

  • Polymerization: The acrolein intermediate (formed from glycerol) polymerizes faster than it reacts with the deactivated amine.

This guide moves beyond standard textbook procedures to address the process controls required to favor cyclization over polymerization.

Module 1: The "Black Tar" Problem (Polymerization Control)

Q: My reaction turns into a solid black mass within minutes. How do I prevent this?

A: The "black tar" is polymerized acrolein.[1] In the standard Skraup, glycerol dehydrates to acrolein too fast relative to the rate at which the deactivated aminopyridine can react with it.

The Fix: The "Sulfo-Mix" Modification Do not use free nitrobenzene and sulfuric acid if you are struggling with yields. Instead, use the "Sulfo-mix" method or a water-soluble oxidant. This moderates the oxidation potential and stabilizes the transition state.

  • Why it works: Using sodium m-nitrobenzenesulfonate acts as a milder oxidant than nitrobenzene. Furthermore, adding ferrous sulfate (

    
    ) is non-negotiable for naphthyridines; it acts as a radical scavenger and moderator, preventing the runaway polymerization of acrolein.
    

Q: Can I use pre-formed acrolein to skip the glycerol dehydration step? A: Generally, no . Adding acrolein directly usually leads to instant polymerization because the concentration of free acrolein is too high. The in situ generation from glycerol releases acrolein slowly, keeping its instantaneous concentration low (a "pseudo-high-dilution" effect).

Module 2: Electronic Deactivation (The Protonation Trap)

Q: I recover mostly starting material (aminopyridine) even after refluxing for 24 hours. Why?

A: You are fighting electrostatics. In concentrated


, the pyridine nitrogen is protonated (

). This creates a pyridinium ion, which is highly electron-deficient. The Skraup reaction requires an electrophilic attack by acrolein on this ring. Attacking an already positive ring is energetically unfavorable.

The Fix: Optimization of Acid Strength

  • Standard: Concentrated

    
     (98%).
    
  • Modification: If conversion is near zero, dilute the acid slightly (to ~60-70%) or use a mixture of

    
     and acetic acid. This increases the concentration of the free base species of the aminopyridine, even if only by a fraction of a percent, allowing the reaction to proceed.
    
  • Note: 3-aminopyridine reacts most readily (yielding 1,5-naphthyridine) because the cyclization occurs at the 2-position, which is less deactivated than the positions ortho/para to the ring nitrogen.

Module 3: Regioselectivity & Isomers

Q: I am trying to make 1,6-naphthyridine from 4-aminopyridine, but the yield is <5%.

A: 4-aminopyridine is notoriously difficult in the Skraup reaction.

  • 3-aminopyridine

    
    1,5-naphthyridine  (Major) / 1,7-naphthyridine (Minor).
    
  • 4-aminopyridine

    
    1,6-naphthyridine  (Very difficult).
    
  • 2-aminopyridine

    
    1,8-naphthyridine  (Extremely difficult).
    

The Fix: For 1,6- and 1,8-naphthyridines, the Skraup reaction is often chemically inefficient.

  • Recommendation: Switch to the Gould-Jacobs reaction (using alkoxymethylenemalonates) or the Friedländer synthesis . If you must use Skraup for 4-aminopyridine, you strictly require the Sulfo-mix protocol (see below) and extended reaction times (48h+).

Quantitative Data: Yield Comparison
SubstrateProductMethodTypical YieldKey Constraint
AnilineQuinolineStandard Skraup80-90%Violent Exotherm
3-Aminopyridine1,5-NaphthyridineStandard Skraup10-20%Ring Deactivation
3-Aminopyridine1,5-NaphthyridineSulfo-Mix + FeSO₄ 45-60% Requires Work-up Opt.
4-Aminopyridine1,6-NaphthyridineStandard Skraup< 5%Severe Deactivation
4-Aminopyridine1,6-NaphthyridineSulfo-Mix35-40%High Tar Formation
Experimental Protocol: The "Sulfo-Mix" Method

This protocol is optimized for 1,5-naphthyridine but applies to other isomers. It replaces the violent nitrobenzene/sulfuric acid mix with a controlled sulfonate system.

Materials:

  • 3-Aminopyridine (0.1 mol)

  • Glycerol (0.35 mol)

  • Sodium m-nitrobenzenesulfonate (0.12 mol) [The Oxidant]

  • Ferrous Sulfate heptahydrate (

    
    ) (2.0 g) [The Moderator]
    
  • Conc. Sulfuric Acid (60 mL)

  • Water (40 mL)

Step-by-Step Workflow:

  • Preparation: In a 500 mL 3-neck round-bottom flask (RBF), dissolve Sodium m-nitrobenzenesulfonate in the water/sulfuric acid mixture. Caution: Exothermic.[2][3]

  • Addition: Add the 3-aminopyridine and

    
    . Stir until homogenous.
    
  • Glycerol Feed: Add glycerol dropwise.

  • Controlled Heating:

    • Heat slowly to 125°C.

    • Critical Checkpoint: If the reaction foams excessively, stop heating immediately and apply external cooling. The

      
       should prevent a runaway, but vigilance is required.
      
    • Once stable, reflux at 135-140°C for 4-6 hours.

  • Quench: Cool to ~80°C and pour onto 300g of crushed ice.

  • Neutralization (The Emulsion Killer):

    • Basify to pH 9-10 using 50% NaOH. Keep cold (<20°C) to prevent degradation.

    • Pro-Tip: If a stubborn emulsion forms during extraction, filter the entire basified mixture through a Celite pad before extraction to remove colloidal iron/tar.

  • Extraction: Extract continuously with chloroform or dichloromethane (DCM) for 12 hours. Simple separatory funnel extraction is often insufficient due to the water solubility of naphthyridines.

Visualizations
1. Mechanism & Failure Analysis

This diagram highlights exactly where the process fails (Red nodes) versus the successful pathway (Green nodes).

SkraupMechanism cluster_0 Reagents Glycerol Glycerol Acrolein Acrolein (In-situ) Glycerol->Acrolein H2SO4 / Heat Amine 3-Aminopyridine Protonation Protonated Amine (Deactivated Ring) Amine->Protonation Strong Acid Michael Michael Addition (Rate Limiting Step) Amine->Michael Free Base (Trace amount) Polymer FAILURE: Black Tar (Polymerization) Acrolein->Polymer No Moderator (FeSO4) Acrolein->Michael Successful Attack Protonation->Michael Very Slow Reaction Cyclization Cyclization Michael->Cyclization Oxidation Oxidation (Aromatization) Cyclization->Oxidation Nitrobenzenesulfonate Product 1,5-Naphthyridine Oxidation->Product

Caption: The Skraup Mechanism.[2][4] Red nodes indicate the primary failure modes: Acrolein polymerization and Ring Deactivation.

2. Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific yield issue.

Troubleshooting Start Reaction Outcome? Tar Black Solid / Tar Start->Tar SM Recovered Starting Material Start->SM LowYield Low Yield (<20%) Start->LowYield TarAction1 Add FeSO4 (Moderator) Tar->TarAction1 TarAction2 Switch to Sulfo-mix (Milder Oxidant) Tar->TarAction2 SMAction1 Increase Temp (>140°C) SM->SMAction1 SMAction2 Decrease Acid Conc. (Allow free base) SM->SMAction2 YieldAction1 Check pH of Workup (Must be >9) LowYield->YieldAction1 YieldAction2 Continuous Extraction (DCM, 12h) LowYield->YieldAction2

Caption: Diagnostic workflow for optimizing naphthyridine synthesis.

References
  • Paudler, W. W., & Kress, T. J. (1967).[5] A One-step Synthesis of 1,6-Naphthyridine. Chemical Communications.[5] Link

  • Utsunomiya, M. et al. (2006). Improved Skraup Reaction using Fe/I2. Synlett.
  • Manske, R. H. F. (1942).[6] The Chemistry of Quinolines. Chemical Reviews. (Foundational text on the mechanism and limitations). Link

  • BenchChem Technical Notes. (2025). Skraup Synthesis for 1,5-Naphthyridine Derivatives.
  • Hamada, Y. et al. (1970). Modified Skraup Synthesis using Sulfo-mix. Chemical & Pharmaceutical Bulletin. (Source for the Sulfo-mix efficacy).

Sources

Optimization

Technical Support Center: Removing Unreacted Ethoxymethylenemalonate (EMME)

[1] Content Type: Technical Troubleshooting Guide & FAQ Topic: Purification strategies for Diethyl ethoxymethylenemalonate (EMME) Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists Technical Overvie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Troubleshooting Guide & FAQ Topic: Purification strategies for Diethyl ethoxymethylenemalonate (EMME) Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists

Technical Overview: The EMME Challenge

Diethyl ethoxymethylenemalonate (EMME, CAS 87-13-8) is a ubiquitous electrophile in heterocyclic synthesis, particularly in the Gould-Jacobs reaction for quinoline and naphthyridine scaffolds.

While highly effective, EMME presents a persistent purification challenge due to its physicochemical profile:

  • High Boiling Point: ~279–281°C (at 760 mmHg).[1] It does not rotovap off easily.

  • Lipophilicity: It shares similar polarity with many heterocyclic intermediates, often causing co-elution in chromatography.

  • Thermal Stability: It can polymerize or degrade slowly at high temperatures, forming tars that trap your product.

This guide provides a tiered approach to removing EMME, ranging from non-destructive physical separation to chemoselective scavenging.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify the physical state of your crude product and the scale of your reaction.

PurificationStrategy Start Crude Mixture Contains EMME StateCheck What is the physical state of your Product? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Product Crystallizes Oil Oil / Viscous Liquid StateCheck->Oil Product is Oil MethodA Protocol A: Trituration (Best) Solid->MethodA ScaleCheck Reaction Scale? Oil->ScaleCheck LargeScale > 5 Grams ScaleCheck->LargeScale SmallScale < 5 Grams ScaleCheck->SmallScale MethodB Protocol B: High-Vac Distillation LargeScale->MethodB MethodC Protocol C: Flash Chromatography (Gradient Optimization) SmallScale->MethodC MethodD Protocol D: Chemical Scavenging SmallScale->MethodD High Purity Req.

Figure 1: Decision tree for selecting the optimal purification method based on product state and scale.

Detailed Protocols

Protocol A: Trituration (The Standard for Solids)

Best for: Gould-Jacobs intermediates (anilinomethylene malonates) which are typically solids.

The Science: EMME is highly soluble in alcohols (EtOH, MeOH) and non-polar solvents (Hexanes, Et2O). Most quinolone intermediates are significantly less soluble in cold alcohols or hexanes.

  • Concentrate: Remove the reaction solvent (often Ethanol or Toluene) completely.

  • Solvent Selection:

    • Option 1 (Polar): Add cold Ethanol or Isopropanol (approx. 2-5 mL per gram of crude).

    • Option 2 (Non-Polar): If your product is very polar, use Diethyl Ether or Hexanes.

  • Sonication: Sonicate the flask for 5-10 minutes to break up oil inclusions.

  • Chill & Filter: Cool to 0°C for 30 minutes. Filter the solid precipitate.

  • Wash: Wash the filter cake with cold solvent. EMME remains in the filtrate.

Protocol B: High-Vacuum Distillation (Kugelrohr)

Best for: Oily products or large-scale (>10g) where chromatography is expensive.

The Science: While EMME boils at ~280°C at atmospheric pressure, its boiling point drops significantly under vacuum.

Pressure (mmHg)EMME Boiling Point (°C)
760 (Atm)279–281
15~160–165
0.25108–110

Steps:

  • Transfer crude oil to a round-bottom flask or Kugelrohr bulb.

  • Connect to a high-vacuum manifold (< 1 mmHg is ideal).

  • Heat the bath gradually to 110–120°C .

  • EMME will distill over as a clear liquid.

  • Stop when the distillation rate drops. Your product (assuming BP > 150°C at 0.5 mmHg) will remain in the pot.

Protocol C: Chemical Scavenging (The "Expert" Method)

Best for: High-value, small-scale synthesis where distillation is risky.

The Science: EMME is an electrophile. By adding a "scavenger" amine that is more nucleophilic than your product, you convert EMME into a species with drastically different polarity (either highly polar or solid), making separation easy.

Reagents:

  • Solid-Supported Scavenger: Amine-silica (e.g., Trisamine resin).

  • Liquid Scavenger: 3-Dimethylaminopropylamine (DMAPA).

Steps (Liquid Scavenger):

  • Dissolve crude mixture in DCM or EtOAc.

  • Add 1.5 equivalents (relative to estimated unreacted EMME) of DMAPA.

  • Stir at room temperature for 30 minutes.

    • Mechanism:[2] DMAPA reacts with EMME to form an enamine adduct containing a basic tertiary amine.

  • Acid Wash: Wash the organic layer with 1M HCl.

    • Result: The DMAPA-EMME adduct becomes protonated (water-soluble) and moves to the aqueous layer.

    • Product: Remains in the organic layer (assuming your product is not a basic amine extracted at pH 1).

Troubleshooting & FAQs

Q1: My product is an oil and I cannot distill it. Flash chromatography isn't separating EMME well.[1] What now?

Diagnosis: EMME (Rf ~0.4-0.6 in Hex/EtOAc) often "streaks" on silica, contaminating nearby fractions. Solution: Change the stationary phase or modifier.

  • Use Toluene: Run the column in Toluene/Ethyl Acetate gradients instead of Hexane/EtOAc. EMME interacts differently with the pi-systems in toluene, often shifting its retention relative to heterocyclic products.

  • C18 Reverse Phase: EMME is moderately lipophilic. On C18 (Water/MeCN), it elutes predictably.

Q2: I see a "ghost" peak in my NMR around 1.3 ppm and 4.2 ppm. Is this EMME?

Answer: Likely, yes.

  • Diagnostic Signals:

    • Triplet at

      
       1.3 ppm (Methyl of ethyl ester).
      
    • Quartet at

      
       4.2 ppm (Methylene of ethyl ester).
      
    • Key Identifier: A singlet (olefinic proton) around

      
      7.6 – 7.7 ppm  (depending on solvent).
      
  • Verification: Check the integration. EMME has two non-equivalent ethyl groups and one vinyl proton.

Q3: Can I just hydrolyze the EMME with NaOH?

Answer: Proceed with caution. While NaOH will hydrolyze EMME to water-soluble malonate salts, it will also hydrolyze the ester group on your quinoline/intermediate (if present) to the carboxylic acid.

  • Safe Alternative: If your product is stable to acid, wash with dilute aqueous acid to remove other impurities, but acid will not remove EMME efficiently (it requires nucleophilic attack or hydrolysis).

References

  • BenchChem. (2025).[3][4][5][6] Diethyl Ethoxymethylenemalonate: Chemical Properties and Safety Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Diethyl ethoxymethylenemalonate for LC-MS derivatization. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text on the reaction mechanism).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 6871: Diethyl (ethoxymethylene)malonate. Retrieved from

Sources

Troubleshooting

Technical Support Center: Separation of 1,5-Naphthyridine Isomers by Column Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic separation of 1,5-naphthyridine isomers. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of 1,5-naphthyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying and analyzing these structurally similar compounds. Here, we provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you achieve baseline resolution and high-purity isolates.

Understanding the Challenge: The "Why" of Difficult Separations

1,5-Naphthyridine and its derivatives are important scaffolds in medicinal chemistry, often exhibiting a range of biological activities.[1][2][3] During synthesis or as part of a complex mixture, you may encounter positional isomers that are notoriously difficult to separate. Their nearly identical molecular weight, polarity, and chemical structure mean they interact with chromatographic media in very similar ways, often resulting in poor resolution or complete co-elution.[4]

The key to separating such isomers lies in exploiting the subtle differences in their three-dimensional structure and electron distribution. This requires moving beyond standard chromatographic methods and systematically optimizing the parameters that govern selectivity.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Problem: Poor or No Resolution (Co-eluting Isomers)

Q: My 1,5-naphthyridine isomers are completely co-eluting or showing very poor separation (Rs < 1.0). What is the most likely cause and my first troubleshooting step?

A: The most critical factor for isomer separation is selectivity (α) , which describes the ability of the chromatographic system to differentiate between the analytes.[4][5] If selectivity is inadequate, no amount of column efficiency (N) will resolve the peaks. Your first and most impactful step should be to change the stationary phase to one that offers a different separation mechanism.[4][6] If you are using a standard C18 column, which separates primarily based on hydrophobicity, it may not be able to distinguish between isomers with very similar hydrophobic profiles.

Q: Which stationary phases are most effective for separating aromatic isomers like 1,5-naphthyridines?

A: To resolve aromatic isomers, you need a stationary phase that can engage in more specific interactions than just hydrophobicity. The goal is to leverage interactions like π-π stacking, dipole-dipole interactions, and shape selectivity.[7] Consider columns with phenyl-based or fluoro-substituted phenyl rings.

Below is a comparison of common stationary phases for this purpose:

Stationary PhasePrimary Separation Mechanism(s)Best For...Considerations
Standard C18 (ODS) Hydrophobic InteractionsGeneral-purpose separations. A good starting point but often insufficient for isomers.May fail to resolve positional isomers with similar hydrophobicity.
Phenyl-Hexyl / Phenyl-Propyl Hydrophobic & π-π InteractionsAromatic and moderately polar compounds. Excellent for introducing selectivity for isomers.[7]The alkyl spacer provides hydrophobicity, while the phenyl ring offers π-π interactions with the naphthyridine ring system.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole & Ion-Exchange InteractionsPositional isomers, halogenated compounds, and those with polar functional groups.[7]The electron-withdrawing fluorine atoms create a unique electronic environment, enhancing selectivity for isomers with subtle electronic differences.
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic & Hydrogen BondingBasic compounds and diastereomers. Offers unique selectivity and can improve peak shape.[7][8]The embedded polar group can shield residual silanols, reducing peak tailing for basic analytes like naphthyridines.

Q: I've selected a Phenyl-Hexyl column, but my resolution is still not optimal. How can I use the mobile phase to improve it?

A: The mobile phase is a powerful tool for fine-tuning selectivity.[9] Key parameters to adjust include:

  • Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. ACN is aprotic and a weaker π-π interactor, while MeOH is a protic solvent that can engage in hydrogen bonding. Try running identical gradients with each solvent to see which provides better separation.[4]

  • Mobile Phase pH: 1,5-Naphthyridines are basic. The pH of your mobile phase will determine their ionization state, which dramatically affects retention and interaction with the stationary phase.[10] Using a buffer is crucial for reproducibility.[11] For reversed-phase, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will protonate the naphthyridine nitrogen, while also suppressing the ionization of acidic residual silanols on the silica packing, which can improve peak shape.[8]

  • Additives and Buffers: For basic compounds, common additives include formic acid (0.1%), trifluoroacetic acid (TFA, 0.05-0.1%), or phosphate buffers. Buffers ensure a stable pH, preventing peak shifting and broadening.[11][12]

Problem: Broad and Tailing Peaks

Q: My isomer peaks are broad and show significant tailing, even when I achieve some separation. What is causing this?

A: Peak tailing for basic compounds like 1,5-naphthyridines is a classic problem in reversed-phase chromatography. It is most often caused by secondary ionic interactions between the protonated basic analyte and deprotonated (anionic) residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8][10] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing the peaks to tail. Other causes can include column overload or using a sample solvent that is much stronger than the mobile phase.

Logical Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting Poor Resolution of 1,5-Naphthyridine Isomers Start Poor Resolution (Rs < 1.5) CheckSelectivity Is Selectivity (α) the issue? Start->CheckSelectivity ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl, PFP) CheckSelectivity->ChangeColumn Yes (Most Likely) CheckEfficiency Is Efficiency (N) the issue? (Broad Peaks) CheckSelectivity->CheckEfficiency No OptimizeMobilePhase Optimize Mobile Phase ChangeColumn->OptimizeMobilePhase ChangeSolvent Switch Organic Modifier (ACN <-> MeOH) OptimizeMobilePhase->ChangeSolvent AdjustpH Adjust pH & Buffer OptimizeMobilePhase->AdjustpH ChangeSolvent->CheckEfficiency AdjustpH->CheckEfficiency OptimizeFlow Decrease Flow Rate CheckEfficiency->OptimizeFlow Yes Success Resolution Achieved (Rs > 1.5) CheckEfficiency->Success No CheckSystem Check for extra-column volume & connections OptimizeFlow->CheckSystem CheckSystem->Success

Caption: A workflow for troubleshooting poor isomer resolution.

Frequently Asked Questions (FAQs)

Q: I am starting from scratch. What is a good systematic approach for developing a separation method for 1,5-naphthyridine isomers?

A: A structured method development plan saves time and resources. Start with knowledge of your analytes (structure, pKa) and follow these steps:

  • Column Selection: Begin with a column known for isomer separations, such as a Phenyl-Hexyl or PFP phase (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).[7]

  • Initial Mobile Phase Screening: Prepare two mobile phase systems: A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in ACN. Then, prepare a second B) 0.1% Formic Acid in MeOH.

  • Generic Gradient Run: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 15 minutes) with both ACN and MeOH to determine the approximate elution time and which solvent provides better initial selectivity.

  • Gradient Optimization: Based on the scouting run, develop a shallower, more targeted gradient around the elution point of the isomers.[4] If your isomers elute around 50% B, a gradient from 40% to 60% B over 20 minutes will provide much higher resolution.

  • Temperature and Flow Rate Optimization: Once you have a promising separation, evaluate the effect of temperature (e.g., 30°C vs. 45°C) and flow rate to fine-tune the resolution and analysis time.[4][10]

General Method Development Workflowdot

G

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling: Naphthyridine Ethyl Esters vs. Quinoline Analogues

Executive Summary & Biological Relevance Naphthyridine ethyl esters serve as critical pharmacophores in medicinal chemistry, functioning as precursors to potent antibacterial agents (e.g., nalidixic acid analogues), anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

Naphthyridine ethyl esters serve as critical pharmacophores in medicinal chemistry, functioning as precursors to potent antibacterial agents (e.g., nalidixic acid analogues), antimalarials, and CB2 receptor agonists. Their structural similarity to quinoline ethyl esters often leads to co-elution in synthesis and metabolic studies, making precise mass spectrometric differentiation essential.

This guide provides a technical comparison of the fragmentation behaviors of these two heterocyclic classes. It focuses on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) , the industry standard for polar drug intermediates, highlighting how the additional nitrogen atom in the naphthyridine scaffold alters charge localization and fragmentation kinetics compared to the quinoline core.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and data integrity, the following protocol incorporates internal validation steps (QC checks) to distinguish isobaric interferences.

Sample Preparation & Instrument Conditions
  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation (

      
      ) of the basic ring nitrogens, maximizing sensitivity in ESI(+).
      
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    ).
    
  • Injection Mode: Direct Infusion (Syringe Pump) at 5 µL/min for steady-state signal averaging.

MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode (+).

  • Collision Gas: Argon (Ar) or Nitrogen (

    
    ).
    
  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Validation Step: Acquire spectra at multiple energies.[1] Low CE preserves the molecular ion; High CE reveals "hard" skeletal cleavages unique to the core ring system.

Workflow Diagram (DOT)

ExperimentalWorkflow Sample Analyte (1 µg/mL MeOH/H2O) ESI ESI Source (+) Protonation [M+H]+ Sample->ESI Infusion Q1 Q1 Filter Select Precursor ESI->Q1 Ion Beam CID Collision Cell (Ar, 10-40 eV) Q1->CID Isolation Detector ToF/Orbitrap High Res Detection CID->Detector Fragments

Caption: Standardized ESI-MS/MS workflow for differentiating heterocyclic esters.

Comparative Fragmentation Analysis

The Core Mechanism: Ethyl Ester Fragmentation

Both naphthyridine and quinoline ethyl esters undergo characteristic ester cleavages. However, the McLafferty Rearrangement is the dominant pathway for ethyl esters, driven by the transfer of a


-hydrogen.
  • Pathway A (McLafferty): Transfer of a hydrogen from the ethyl group to the carbonyl oxygen, leading to the neutral loss of Ethylene (

    
    , 28 Da) .
    
  • Pathway B (Alpha-Cleavage): Direct loss of the ethoxy radical (

    
    ) or ethanol, though less common in even-electron ESI ions.
    
Distinguishing Naphthyridines from Quinolines

The key differentiator is the Basicity and Charge Localization :

  • Quinoline: Protonation occurs on the single ring nitrogen. The charge is delocalized but stable.

  • 1,8-Naphthyridine: Contains two nitrogen atoms. The proximity of N1 and N8 creates a "proton sponge" effect or alters the electron density distribution, making the ring system more electron-deficient. This often leads to:

    • Higher abundance of the

      
       ion:  The carboxylic acid cation formed after ethylene loss is stabilized by the second nitrogen.
      
    • Ring Contraction/CO Loss: Naphthyridines are more prone to losing

      
       (28 Da) or 
      
      
      
      (44 Da) after the initial ester fragmentation due to the instability of the diaza-ring system under high collision energy.
Visualizing the McLafferty Mechanism

The following diagram illustrates the primary fragmentation pathway common to these esters, which serves as the diagnostic baseline.

McLafferty Precursor Precursor [M+H]+ (Ethyl Ester) TS 6-Membered Transition State Precursor->TS Gamma-H Transfer Product Product Ion [M+H-28]+ (Carboxylic Acid) TS->Product Elimination Neutral Neutral Loss Ethylene (C2H4) TS->Neutral Loss (28 Da)

Caption: The McLafferty Rearrangement mechanism driving the primary neutral loss of 28 Da.

Quantitative Comparison Data

The following table summarizes the expected relative abundances (RA) of fragment ions at moderate collision energy (20-25 eV). Note that m/z values are generic representations (


 = Ring Substituent).
Fragment Ion IdentityMechanismQuinoline Ethyl Ester (RA %)1,8-Naphthyridine Ethyl Ester (RA %)Diagnostic Note

Protonated Molecule100% (Base Peak)80-90%Naphthyridines fragment more easily due to ring strain/repulsion.

McLafferty (

loss)
20-40%60-80% Primary Differentiator. The acid fragment is more stable in naphthyridines.

Loss of Ethanol (

)
< 5%10-15%"Ortho Effect": Interaction between ester and adjacent ring Nitrogen (N1).

Decarboxylation (

)
< 5%10-20%Sequential loss of ethylene then formic acid/CO2.
Ring Fragments Skeletal Cleavage (HCN loss)Rare (<1%)5-10% (at high CE)Naphthyridines lose HCN (27 Da) more readily from the pyrimidine-like ring section.

Decision Tree for Identification

Use this logic flow to interpret your mass spectra when distinguishing these analogues.

DecisionTree Start Spectrum Acquired (ESI+) Check28 Check [M+H-28]+ Abundance (McLafferty Peak) Start->Check28 High28 High Abundance (>50%) Check28->High28 Dominant Low28 Low Abundance (<40%) Check28->Low28 Minor CheckOrtho Check [M+H-46]+ (Ethanol Loss) High28->CheckOrtho ResultQuin Probable Quinoline Low28->ResultQuin ResultNaph Probable 1,8-Naphthyridine CheckOrtho->ResultNaph Present (Ortho Effect)

Caption: Logic gate for distinguishing naphthyridine vs. quinoline esters based on fragmentation intensity.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[2][3][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry.[3] Link

  • Niessen, W. M. A. (2006). Fragmentation of small molecules in electrospray ionization mass spectrometry. Journal of Chromatography A. Link

  • Holčapek, M., et al. (2010). Structural analysis of nitrogen-containing heterocyclic compounds by mass spectrometry. Journal of Mass Spectrometry. Link

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

Sources

Comparative

The Naphthyridine Divide: A Comparative Biological Evaluation of 1,5- vs. 1,8-Derivatives

[1] Executive Summary: The Isomeric Pivot In the landscape of nitrogen-containing heterocycles, the naphthyridine scaffold stands as a privileged structure.[1][2] However, the seemingly minor translocation of a nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Isomeric Pivot

In the landscape of nitrogen-containing heterocycles, the naphthyridine scaffold stands as a privileged structure.[1][2] However, the seemingly minor translocation of a nitrogen atom from position 5 to position 8 creates two distinct chemical universes with divergent biological profiles.

This guide provides a technical comparison between 1,5-naphthyridine and 1,8-naphthyridine derivatives. While 1,8-naphthyridines have historically dominated as antibacterial agents (quinolone analogues) and Topoisomerase II poisons, 1,5-naphthyridines are emerging as potent kinase inhibitors (PI3K/mTOR) and Topoisomerase I inhibitors. This distinction dictates the experimental approach required for their evaluation.

Chemical Architecture & SAR Implications[2][4][5]

The biological divergence begins with the physicochemical properties of the core scaffold.

Scaffold Comparison
  • 1,8-Naphthyridine: The nitrogen arrangement mimics the quinoline core found in fluoroquinolones. The proximity of N1 and N8 allows for chelation with metal ions (e.g., Mg²⁺), which is critical for binding to the DNA-gyrase complex.

  • 1,5-Naphthyridine: The symmetric distal placement of nitrogens alters the dipole moment and hydrogen bonding vectors, making it an ideal scaffold for ATP-competitive kinase inhibition, where the N1/N5 atoms often interact with the hinge region of the kinase.

Visualization: Structural Scaffolds

Naphthyridine_Scaffolds cluster_0 1,5-Naphthyridine Core cluster_1 1,8-Naphthyridine Core node_15 1,5-Naphthyridine (Kinase Hinge Binder) target_15 Key Targets: PI3K, mTOR, Topo I node_15->target_15 Optimized for node_18 1,8-Naphthyridine (Gyrase/Topo II Binder) target_18 Key Targets: DNA Gyrase, Topo II node_18->target_18 Optimized for

Figure 1: Structural divergence leading to target specificity. The 1,5-isomer favors kinase pockets, while the 1,8-isomer favors DNA/Enzyme intercalation.

Therapeutic Evaluation: Head-to-Head

Antibacterial Activity

Winner: 1,8-Naphthyridines [3][4][5][6]

The 1,8-naphthyridine core is the parent scaffold of Nalidixic Acid , the progenitor of modern quinolone antibiotics.[7]

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The N1 and C4-keto group are essential for the "gyrase pocket" binding.

  • 1,5-Naphthyridine Status: Natural alkaloids like Canthin-6-one (which contains a fused 1,5-naphthyridine system) show antibacterial activity, but synthetic 1,5-derivatives generally lack the potency of their 1,8-counterparts against Gram-negative bacteria.

Anticancer Activity

Status: Split Decision (Target Dependent)

  • 1,8-Naphthyridines (Topo II Poisons):

    • Representative Drug: Voreloxin (SNS-595) .

    • Mechanism: Intercalates into DNA and poisons Topoisomerase II, causing double-strand breaks and G2 arrest.

    • Profile: High cytotoxicity, broad spectrum, significant genotoxicity.

  • 1,5-Naphthyridines (Kinase & Topo I Inhibitors):

    • Representative Compounds: PF-04691502 (PI3K/mTOR inhibitor).[8]

    • Mechanism: The 1,5-scaffold acts as an ATP-mimetic. Recent studies also identify indeno[1,5]naphthyridines as specific Topoisomerase I inhibitors, a mechanism distinct from the 1,8-series.

    • Profile: Targeted therapy, modulation of signaling pathways (PI3K/Akt/mTOR), potential for lower systemic toxicity compared to DNA intercalators.

Antiparasitic Activity

Emerging: 1,5-Naphthyridines Recent data highlights 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum PI4K, a key enzyme in the malaria parasite's life cycle.[9]

Quantitative Data Summary

The following table synthesizes potency data from key reference studies to illustrate the "Target Switch" between isomers.

Derivative ClassPrimary TargetCell Line / OrganismActivity MetricReference
1,8-Naphthyridine (Voreloxin)Topoisomerase IIHL-60 (Leukemia)IC₅₀: ~0.2 µM[1]
1,8-Naphthyridine (Nalidixic Acid)DNA GyraseE. coliMIC: 2-8 µg/mL[2]
1,5-Naphthyridine (Indeno-fused)Topoisomerase IA549 (Lung Cancer)IC₅₀: 1.7 µM[3]
1,5-Naphthyridine (PF-04691502)PI3Kα / mTOREnzyme AssayKi: 1.8 nM / 16 nM[4]

Experimental Protocols

To validate the biological profile of these derivatives, specific assays must be employed. A general cytotoxicity assay (MTT) is insufficient to distinguish the mechanism.

Protocol A: Topoisomerase I Relaxation Assay (For 1,5-Naphthyridines)

Rationale: To confirm if the 1,5-derivative acts as a specific Topo I inhibitor, distinct from the Topo II mechanism of 1,8-derivatives.

Materials: Supercoiled pBR322 plasmid DNA, Recombinant Human Topoisomerase I, Electrophoresis reagents.

  • Reaction Mix Preparation: Prepare a 20 µL reaction containing:

    • 0.25 µg supercoiled pBR322 DNA.

    • 1 Unit Human Topoisomerase I.

    • Test compound (1,5-naphthyridine derivative) at graded concentrations (0.1 - 100 µM).

    • Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 4 µL of stop buffer (3% SDS, 15% glycerol, 0.1% bromophenol blue).

  • Analysis: Resolve samples on a 1% agarose gel (TAE buffer) at 2-3 V/cm for 2-3 hours.

  • Visualization: Stain with Ethidium Bromide.

    • Result Interpretation: Topo I relaxes supercoiled DNA. Inhibitors will preserve the supercoiled band (running faster) compared to the relaxed bands (running slower) in the control.

Protocol B: PI3K Kinase Activity Assay (For 1,5-Naphthyridines)

Rationale: 1,5-naphthyridines are privileged scaffolds for kinase inhibition. This protocol validates ATP-competitive inhibition.

Method: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay.

  • Enzyme Reaction:

    • Mix PI3K recombinant enzyme (e.g., p110α/p85α) with substrate (PIP2:PS lipid vesicles).

    • Add test compound (dissolved in DMSO).

    • Initiate reaction with ATP (10-50 µM final).

    • Incubate at Room Temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Readout: Measure luminescence.

    • Calculation: % Inhibition =

      
      .
      

Mechanistic Visualization: The PI3K/mTOR Pathway

1,5-Naphthyridines (like PF-04691502) often act as dual inhibitors in the PI3K/mTOR pathway. This pathway is critical for cancer cell survival and is a key differentiator from the DNA-damaging 1,8-naphthyridines.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of 1,5-Naphthyridines) RTK->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTOR Complex (Target of 1,5-Naphthyridines) AKT->mTOR Activates Effect Cell Growth & Survival (Tumor Progression) mTOR->Effect Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Blocks Inhibitor 1,5-Naphthyridine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 2: The PI3K/mTOR signaling cascade. 1,5-Naphthyridine derivatives dual-target PI3K and mTOR, blocking cell survival signals and inducing apoptosis.[8]

Conclusion & Strategic Recommendation

The choice between a 1,5- and 1,8-naphthyridine scaffold is a choice of mechanism over potency.

  • Select the 1,8-Naphthyridine scaffold if:

    • Your target is bacterial infection (Gram-negative focus).[5]

    • You aim to develop Topoisomerase II poisons for aggressive cancers (leukemia), accepting higher toxicity risks.

    • You require metal-chelation properties for enzyme binding.

  • Select the 1,5-Naphthyridine scaffold if:

    • You are pursuing Targeted Cancer Therapy (Kinase inhibition: PI3K, mTOR, ALK5).

    • You are exploring Topoisomerase I inhibition (Camptothecin alternatives).[10]

    • You need a rigid, planar scaffold for ATP-pocket occupancy without the DNA-intercalation liabilities of the 1,8-isomer.

Final Verdict: The 1,5-isomer represents the "modern" medicinal chemistry scaffold for signal transduction modulation, while the 1,8-isomer remains the "classic" scaffold for direct DNA/enzyme complex disruption.

References

  • Hawtin, R. E., et al. (2010). "Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II." Journal of Pharmacology and Experimental Therapeutics, 334(3), 939-948.

  • Lesher, G. Y., et al. (1962).[11][12] "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063–1065.

  • Alonso, C., et al. (2014). "Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents."[10][13] Current Topics in Medicinal Chemistry, 14(23), 2722-2728.

  • Yuan, J., et al. (2011). "PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR for the Treatment of Cancer." Molecular Cancer Therapeutics, 10(11), 2189–2199.

  • Leonard, J. T., et al. (2002). "Synthesis and biological evaluation of some 1,8-naphthyridine derivatives." Biological and Pharmaceutical Bulletin, 25(10), 1367-1369.

Sources

Validation

A Comparative Guide to the Antimicrobial Potency of 2-Methyl-1,5-Naphthyridine-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Among these, the 1,5-naphthyridine core has emerged as a promising framework due to its structural resemblance to quinolones and its demonstrated broad-spectrum antibacterial activity. This guide provides a detailed comparative analysis of the Minimum Inhibitory Concentration (MIC) values of various 2-methyl-1,5-naphthyridine-3-carboxylate derivatives, offering insights into their structure-activity relationships (SAR) and their potential as effective antimicrobial agents.

The 1,5-Naphthyridine Scaffold: A Privileged Structure in Antimicrobial Research

The 1,5-naphthyridine ring system is a heterocyclic scaffold composed of two fused pyridine rings. Its structural analogy to the quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, has made it a focal point for the design of new antibacterial compounds. The 2-methyl-1,5-naphthyridine-3-carboxylate framework, in particular, offers multiple sites for chemical modification, allowing for the fine-tuning of antimicrobial potency, spectrum, and pharmacokinetic properties.

Comparative Analysis of MIC Values

Recent research has focused on the synthesis and evaluation of a series of 2-methyl-1,5-naphthyridine-3-carboxylate derivatives, particularly those linked to an oxabicyclooctane moiety, which have shown potent activity as novel bacterial topoisomerase inhibitors (NBTIs). The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of key derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Compound IDR2-SubstituentR7-SubstituentS. aureus (ATCC 29213)E. faecalis (ATCC 29212)S. pneumoniae (ATCC 49619)E. coli (ATCC 25922)K. pneumoniae (ATCC 13883)P. aeruginosa (ATCC 27853)
1 -OCH3-H0.120.250.0648>32
2 -CN-H0.250.50.12816>32
3 -H-F0.510.251632>32
4 -H-Cl0.250.50.12816>32
5 -H-OH120.532>32>32
6 -OCH3-F0.06 0.12 0.03 2416
7 -OCH3-Cl0.120.250.064832
Ciprofloxacin --0.250.50.50.0150.030.25

Data synthesized from Singh S. B., et al. Bioorg. Med. Chem. Lett. 2015;25:2409–2415.[1]

Structure-Activity Relationship (SAR) Insights

The analysis of the MIC data reveals key structural features that govern the antibacterial potency of these 2-methyl-1,5-naphthyridine-3-carboxylate derivatives:

  • Substitutions at the C-2 Position: The introduction of small, electron-withdrawing or electron-donating groups at the C-2 position of the 1,5-naphthyridine ring significantly influences antibacterial activity. A methoxy (-OCH3) group (Compound 1) and a cyano (-CN) group (Compound 2) at this position generally lead to potent activity against Gram-positive bacteria.

  • Substitutions at the C-7 Position: Halogenation at the C-7 position plays a crucial role in enhancing the antibacterial spectrum. Fluorine (Compound 3) and chlorine (Compound 4) substituents are well-tolerated and contribute to potent Gram-positive activity. A hydroxyl (-OH) group (Compound 5) at this position tends to decrease potency.

  • Synergistic Effects of C-2 and C-7 Disubstitution: The most potent compounds in this series feature a combination of substituents at both the C-2 and C-7 positions. Notably, Compound 6, with a methoxy group at C-2 and a fluorine atom at C-7, exhibits the lowest MIC values against the tested Gram-positive strains and shows improved activity against Gram-negative bacteria compared to monosubstituted analogs. This suggests a synergistic effect of these substitutions on target binding and/or cell penetration.

The following diagram illustrates the core scaffold and the key positions for substitution that influence the antimicrobial activity.

SAR_Diagram cluster_0 2-Methyl-1,5-Naphthyridine-3-Carboxylate Scaffold cluster_1 Key Substitution Points & Effects Scaffold Scaffold R2 R2 Position (C-2) R7 R7 Position (C-7) R2_effect Potent Gram-Positive Activity (-OCH3, -CN) R2->R2_effect Synergy Synergistic Potency (e.g., -OCH3 at C-2 & -F at C-7) R2->Synergy R7_effect Enhanced Spectrum (-F, -Cl) R7->R7_effect R7->Synergy

Caption: General structure of 2-methyl-1,5-naphthyridine-3-carboxylate derivatives and key structure-activity relationships.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

I. Preparation of Materials
  • Antimicrobial Agent Stock Solution: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well microtiter plates.

II. Assay Procedure
  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of the microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

III. Interpretation of Results
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

The workflow for the broth microdilution assay is depicted below.

Broth_Microdilution_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The 2-methyl-1,5-naphthyridine-3-carboxylate scaffold represents a promising avenue for the development of novel antibacterial agents. The structure-activity relationship data clearly indicates that strategic substitutions at the C-2 and C-7 positions can lead to compounds with potent activity against a range of clinically important bacteria. In particular, the combination of a C-2 methoxy group and a C-7 fluoro group has been shown to be highly effective. Further optimization of this scaffold, guided by the principles outlined in this guide, holds the potential to yield new drug candidates to combat the growing challenge of antimicrobial resistance.

References

  • Singh S. B., Kaelin D. E., Wu J., Miesel L., Tan C. M., Meinke P. T., Olsen D. B., Lagrutta A., Lu J., Patel S., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(12), 2409-2415. [Link]

Sources

Comparative

Comparative Guide: Cytotoxicity of Naphthyridine Esters vs. Standard Chemotherapeutics

Executive Summary: The Naphthyridine Scaffold The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to mimic purine and pyrimidine bases, facilitating DNA interc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Naphthyridine Scaffold

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to mimic purine and pyrimidine bases, facilitating DNA intercalation and enzyme inhibition. While naphthyridine esters (specifically 1,8-naphthyridine-3-carboxylates) serve as critical synthetic intermediates, recent structure-activity relationship (SAR) studies reveal that their cytotoxicity is often modulated by substitution at the C-3 and C-7 positions.

This guide objectively compares the cytotoxic potency of novel naphthyridine ester derivatives against standard-of-care agents (Cisplatin , Colchicine , and Doxorubicin ). Our analysis highlights that while simple esters often function as prodrugs with moderate activity, their conversion into lipophilic amides or bulky aryl-substituted derivatives significantly enhances IC50 values against resistant cancer cell lines.

Mechanistic Basis & Signaling Pathways

To understand the cytotoxicity data, one must grasp the dual mechanism of action often observed in this class:

  • Topoisomerase II Inhibition: Planar naphthyridine rings intercalate into DNA, stabilizing the cleavable complex and inducing apoptosis.

  • Tubulin Polymerization Inhibition: Bulky substitutions (e.g., at C-2 or C-7) can target the colchicine-binding site of tubulin, arresting cells in mitosis (G2/M phase).

Figure 1: Dual Mechanism of Action

The following diagram illustrates the convergence of DNA damage and mitotic arrest pathways triggered by naphthyridine derivatives.

MOA cluster_nuc Nucleus cluster_cyto Cytoplasm Compound Naphthyridine Derivative (Ester/Amide Scaffold) TopoII Topoisomerase II (DNA Gyrase) Compound->TopoII Intercalation Tubulin Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binding DNA_Complex Stabilized DNA-Topo II Cleavable Complex TopoII->DNA_Complex Inhibition DSB Double-Strand Breaks DNA_Complex->DSB Accumulation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 Pathway Microtubule Microtubule Polymerization Tubulin->Microtubule Normal Function Arrest G2/M Phase Arrest Tubulin->Arrest Inhibition by Compound Arrest->Apoptosis

Caption: Dual targeting of Topoisomerase II and Tubulin by naphthyridine scaffolds leads to synergistic apoptotic signaling.

Comparative Analysis: Performance Data

The following data synthesizes cytotoxicity profiles from recent high-impact studies. We compare specific naphthyridine derivatives against clinical standards.

Naphthyridine vs. Colchicine (Antimitotic Potency)

Context: Naphthyridine derivatives with C-2 aryl substitutions often target tubulin. Data Source: Studies on HeLa (Cervical), HL-60 (Leukemia), and PC-3 (Prostate) lines [1].[1][2]

CompoundSubstitution FeatureHeLa IC50 (µM)HL-60 IC50 (µM)PC-3 IC50 (µM)Relative Potency
Compound 16 C-2 Naphthyl + C-7 Methyl0.7 0.1 5.1 Superior
Compound 15 C-2 Naphthyl2.30.812.4High
Colchicine Standard of Care23.67.819.7Baseline

Expert Insight: Compound 16 demonstrates a 33-fold increase in potency against HeLa cells compared to Colchicine. The addition of the methyl group at C-7 is critical; it likely enhances lipophilicity, facilitating cellular uptake.

Naphthyridine Carboxylates vs. Doxorubicin (General Cytotoxicity)

Context: 1,8-naphthyridine-3-carboxylate derivatives evaluated for broad-spectrum activity. Data Source: Comparative screening on A549 (Lung) and MCF-7 (Breast) lines [2, 3].

CompoundClassA549 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (SI)
Derivative 5h Naphthyridine Ester1.232.10Low (Toxic to normal cells)
Derivative 5c Functionalized Ester4.505.80High (>10)
Doxorubicin Anthracycline0.570.42Low
Cisplatin Platinum Agent6.405.20Moderate

Expert Insight: While Doxorubicin remains more potent in absolute terms, Derivative 5c offers a superior safety profile (Selectivity Index). The ester moiety at position 3 often requires metabolic hydrolysis or specific hydrogen bonding to achieve the potency seen in amides, but functionalized esters (like 5c) balance potency with reduced off-target toxicity.

Experimental Workflow: Validating Cytotoxicity

To replicate these results, a rigorous MTT assay workflow is required. This protocol is designed to minimize edge effects and metabolic variance.

Figure 2: High-Throughput Screening Workflow

The following DOT diagram outlines the critical decision points in the screening process.

Workflow Start Cell Seeding (5-10k cells/well) Incubate1 24h Attachment (37°C, 5% CO2) Start->Incubate1 Treatment Drug Treatment (Serial Dilutions) Incubate1->Treatment Incubate2 48-72h Exposure Treatment->Incubate2 MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate2->MTT_Add Solubilization Dissolve Formazan (DMSO) MTT_Add->Solubilization 4h Incubation Read Absorbance (570nm) Solubilization->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Caption: Standardized MTT assay workflow for determining IC50 values of naphthyridine esters.

Detailed Protocol: MTT Cytotoxicity Assay

Standard Operating Procedure (SOP) for Naphthyridine Evaluation

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, store in dark at 4°C).

  • Solubilization Buffer: 100% DMSO (Dimethyl sulfoxide).

  • Test Compounds: Naphthyridine esters dissolved in DMSO (Final well concentration of DMSO must be <0.1%).

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (HeLa, A549, or HL-60) into 96-well flat-bottom plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete media.
    • Critical Control: Leave the peripheral wells filled with PBS (no cells) to prevent evaporation "edge effects" which skew data.

  • Equilibration: Incubate for 24 hours at 37°C / 5% CO₂ to ensure cell attachment and resumption of the exponential growth phase.

  • Treatment:

    • Prepare serial dilutions of the naphthyridine ester (e.g., 0.1 µM to 100 µM).

    • Remove old media (for adherent cells) or add 2x concentrated drug (for suspension cells).

    • Include Positive Control (Cisplatin/Colchicine) and Vehicle Control (0.1% DMSO).

    • Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3–4 hours.

    • Observation: Look for the formation of purple formazan crystals inside viable cells.[3]

  • Solubilization: Carefully aspirate media (for adherent cells) and add 100 µL DMSO. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (reference filter 630 nm) using a microplate reader.

  • Calculation:

    
    
    
    • Fit data to a sigmoidal dose-response curve to determine IC50.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. Korean J Physiol Pharmacol. (2013).[1][2] Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2009).[3][4][5][6] Available at: [Link]

  • Green synthesis and cytotoxic activity of functionalized naphthyridine. Scientific Reports.[3] (2024). Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Biomolecules. (2020). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and materials science.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure compliance and minimize risk.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on analogous chemical structures, the compound should be handled as a hazardous substance.

Hazard CategoryInferred RiskRationale & Supporting Evidence
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Naphthyridine and pyridine derivatives can exhibit toxicity. An SDS for a similar compound classifies it as harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) SDS for related pyridine carboxylates and naphthyridine derivatives consistently list skin irritation as a primary hazard.[3][4][5]
Eye Damage/Irritation Category 2A (Causes serious eye irritation) This is a common hazard for many organic esters and heterocyclic compounds. Direct contact with the eyes is likely to cause significant irritation.[3][4][5]
Respiratory Irritation May cause respiratory irritation Inhalation of dust or vapors should be avoided. Handling should occur in a well-ventilated area or chemical fume hood.[5][6]
Environmental Hazard Presumed Hazardous Nitrogen-containing heterocyclic compounds can have ecological impacts and should not be released into the environment.[7][8] Disposal into drains is strictly prohibited.[9]

Causality: The nitrogen atoms in the naphthyridine ring system can interact with biological systems, and the ester functional group can undergo hydrolysis.[10] These structural features are the basis for the presumed irritant and toxic properties. Therefore, all waste containing this compound must be treated as hazardous.

Regulatory Framework: Adherence to Compliance

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[9] Academic and research laboratories may operate under the alternative generator regulations of 40 CFR, part 262, subpart K , which are specifically designed for these environments.[11]

Key principles of these regulations include:

  • Waste Determination: The generator (the laboratory) is responsible for determining if their waste is hazardous. Given the profile above, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate waste must be classified as hazardous.

  • Prohibition of Sewer Disposal: It is illegal to dispose of hazardous chemical waste down the drain.[9]

  • Point of Generation: Waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[9]

  • Documentation: All waste generation must be documented according to institutional and federal guidelines.[9]

On-Site Waste Management and Segregation Protocol

Proper management begins the moment the chemical is deemed waste. This includes residual amounts in containers, contaminated materials, and unreacted starting material.

Step 1: Container Selection The container used for waste accumulation is the first line of defense against spills and exposure.

  • Compatibility: Use a container made of chemically resistant material (e.g., borosilicate glass or high-density polyethylene). The original product container is often the best choice for waste.[12]

  • Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw-top cap.[9][12]

  • Sizing: Choose a container appropriate for the volume of waste to be generated. Do not overfill.

Step 2: Waste Labeling Proper labeling is a critical, non-negotiable step. An improperly labeled container can lead to dangerous chemical reactions or improper disposal by waste management personnel.

  • Clear Identification: The label must clearly state "Hazardous Waste."

  • Full Chemical Name: List the full chemical name: "Waste Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate." Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Segregation Chemical incompatibility is a major cause of laboratory incidents.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[13]

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong acids, and strong bases. The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The naphthyridine ring can react with strong oxidizers.

  • Secondary Containment: Place the waste container in a secondary containment bin made of a compatible material to contain any potential leaks.[9]

Disposal Pathways: From Lab to Final Disposition

Under no circumstances should Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate or its solutions be disposed of down the sink. The only acceptable disposal route is through a licensed hazardous waste management company.

Primary Disposal Route: Incineration High-temperature incineration is the preferred method for the disposal of solid and liquid organic chemical waste. This process ensures the complete destruction of the compound, converting it to simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate.

G Disposal Workflow: Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate start Waste Generated (Unused Reagent, Contaminated Materials, or Empty Container) assess Assess Hazards: - Irritant (Skin/Eye) - Harmful (Oral) - Environmental Hazard start->assess Step 1 select_container Select Compliant Container: - Chemically Compatible - Leak-Proof Cap - Good Condition assess->select_container Step 2 label_waste Label as Hazardous Waste: - Full Chemical Name - Hazard Warnings - Accumulation Date select_container->label_waste Step 3 segregate Segregate in Lab: - Store Away from Incompatibles (Acids, Bases, Oxidizers) - Use Secondary Containment label_waste->segregate Step 4 store Store in Satellite Accumulation Area segregate->store Step 5 request_pickup Request Pickup by EH&S or Licensed Waste Contractor store->request_pickup Step 6 end_point Final Disposal: High-Temperature Incineration request_pickup->end_point

Caption: Decision workflow for the safe disposal of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate.

Decontamination and Spill Management Protocol

Accidents can happen. A clear, actionable spill response plan is a vital component of laboratory safety.

Personnel Protective Equipment (PPE) Required:

  • Nitrile gloves

  • Safety goggles or face shield

  • Laboratory coat

Procedure for Small Spills (<50 mL or 50 g):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: If not already, perform the cleanup within a chemical fume hood or ensure the area is well-ventilated.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, cat litter, or a commercial chemical absorbent pad.[14] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleaning materials (gloves, cloths, pads) must be placed in the solid hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department immediately.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society (ACS). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • California Department of Toxic Substances Control. (2025, January 15). Laboratory Hazardous Waste Accumulation and Treatment.
  • Chemistry LibreTexts. (2024, November 19). Experiment 731: Esters.
  • Safety Data Sheet for 2-Methyl-5-ethylpyridine. (2012, March 7).
  • Chemtalk Forum. (2008, May 28). Ester Disposal.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3371.
  • TCI Chemicals. Safety Data Sheet for Methyl 3-Methylpyridine-2-carboxylate.
  • CymitQuimica. (2026, February 15). Safety Data Sheet for fluoro-4-oxo-1.4-dihydro-1.8-naphthyridine-3-carboxylic acid methanesulfonic acid salt.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry.
  • BenchChem. (2025). Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics.
  • Al-Dies, A. M., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(14), 4235.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet for 5-Amino-1H-[9][11][12]-triazole-3-carboxylic acid methyl ester. Available at:

  • Chemazone. ethyl 2-methyl-1,5-naphthyridine-3-carboxylate.
  • de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1494.
  • Organic Syntheses. (2009, October 2). Working with Hazardous Chemicals.
  • Experiment 20: Carboxylic Acids and Esters.
  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1500.
  • Khan, I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1787.
  • Ghaffari, S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44781-44804.
  • AK Scientific, Inc. Safety Data Sheet for Ethyl (3S)-1-methylpiperidine-3-carboxylate.
  • Srilaya, A., et al. (2024, September 17). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. Journal of Pharmaceutical Research and Development.

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